molecular formula C9H5FO3 B2497481 4-Fluorobenzofuran-7-carboxylic acid CAS No. 1823956-50-8

4-Fluorobenzofuran-7-carboxylic acid

Cat. No.: B2497481
CAS No.: 1823956-50-8
M. Wt: 180.134
InChI Key: IXSTVBXPFWEXBU-UHFFFAOYSA-N
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Description

4-Fluorobenzofuran-7-carboxylic acid (CAS 2137634-27-4) is a high-value fluorinated benzofuran derivative offered as a building block for medicinal chemistry and drug discovery research. This compound features a benzofuran core, which is a privileged scaffold in the development of biologically active molecules . The integration of a fluorine atom at the 4-position and a carboxylic acid group at the 7-position makes this structure a versatile intermediate for constructing more complex target compounds, particularly through amide bond formation or metal-catalyzed coupling reactions. The benzofuran scaffold is extensively investigated for its wide range of pharmacological activities. Researchers value this core structure for developing novel agents with antimicrobial and antitumor properties . Specifically, various benzofuran derivatives have demonstrated potent activity against drug-resistant bacterial strains like Staphylococcus aureus (MRSA) and have shown promise as inhibitors in targets relevant to tuberculosis . Furthermore, the structural motif is present in compounds studied for cytotoxic activity against diverse human cancer cell lines . The carboxylic acid functional group on this molecule allows researchers to readily explore structure-activity relationships (SAR) by conjugating various pharmacophores, thereby fine-tuning properties like potency and selectivity. This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use and is not classified or approved for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1-benzofuran-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO3/c10-7-2-1-6(9(11)12)8-5(7)3-4-13-8/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSTVBXPFWEXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 4-Fluorobenzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluorobenzofuran-7-carboxylic Acid

Abstract: 4-Fluorobenzofuran-7-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. As with any molecule destined for biological application, a thorough understanding of its physicochemical properties is paramount. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a drug candidate. This guide provides a comprehensive analysis of the key physicochemical attributes of 4-Fluorobenzofuran-7-carboxylic acid, offering both theoretical predictions and detailed, field-proven experimental protocols for their empirical determination. The focus is not merely on the data itself, but on the strategic rationale behind the selection of analytical methods and the interpretation of their results within a drug development context.

Molecular Structure and Core Attributes

The foundational step in characterizing any compound is to define its structural and fundamental properties. These values are the basis for both computational predictions and the interpretation of experimental data.

Chemical Structure:

Table 1: Core Molecular Attributes of 4-Fluorobenzofuran-7-carboxylic acid

PropertyValueSource/Method
Molecular Formula C₉H₅FO₃-
Molecular Weight 180.14 g/mol Calculated
Exact Mass 180.02228 DaCalculated
IUPAC Name 4-fluoro-1-benzofuran-7-carboxylic acid-
Predicted XLogP3 2.5PubChemLite[1]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated

Acidity and Ionization State (pKa)

The acid dissociation constant (pKa) is arguably one of the most critical physicochemical parameters for a drug candidate. It defines the extent of ionization at a given pH. For 4-Fluorobenzofuran-7-carboxylic acid, the carboxylic acid moiety is the primary ionizable group. Its ionization state will profoundly influence solubility, membrane permeability, and the potential for ionic interactions with biological targets.

Theoretical Considerations

The pKa of the parent compound, benzoic acid, is approximately 4.2. The electronic nature of the substituents on the aromatic ring modulates this value. The fluorine atom at the 4-position is electron-withdrawing via induction, which stabilizes the carboxylate anion and thus increases acidity (lowers the pKa). The fused furan ring's electronic contribution is more complex but is generally considered weakly electron-withdrawing. For context, the experimental pKa of 4-fluorobenzoic acid is 4.14. It is therefore reasonable to predict that the pKa of 4-Fluorobenzofuran-7-carboxylic acid will be in a similar range, likely between 3.8 and 4.2.

Experimental Determination: Potentiometric Titration

Potentiometric titration remains the gold-standard method for precise pKa determination due to its accuracy and the rich information derived from the titration curve[2].

Causality Behind the Method: This method directly measures the change in pH of a solution as a titrant of known concentration is added. The pKa is the pH at which the acid is 50% ionized (i.e., at the half-equivalence point). This provides an empirical value under specific, controlled conditions of temperature and ionic strength, which is essential for building robust structure-activity relationships.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Fluorobenzofuran-7-carboxylic acid. Dissolve the compound in a known volume (e.g., 50 mL) of deionized water. If aqueous solubility is a limitation, a co-solvent such as methanol or DMSO may be used. Crucial Insight: The use of a co-solvent will yield an apparent pKa (pKaᵃ). It is critical to keep the co-solvent percentage low and consistent across experiments and to report it, as it alters the dielectric constant of the medium and thus the pKa[2].

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C or 37°C). Use a magnetic stirrer for gentle, continuous mixing. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

  • Titration: Titrate the solution with a standardized, carbonate-free solution of 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, ensuring the reading has stabilized (<0.01 pH units/minute drift)[3].

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is identified as the point of maximum slope on the curve (the inflection point of the sigmoid). The pKa is determined by identifying the pH at the volume of titrant corresponding to half of the equivalence point volume[3][4].

  • Validation: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation[3].

Workflow for pKa Determination:

pKa_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Dissolve Compound in Water/Co-solvent C Titrate with Standardized NaOH A->C B Calibrate pH Meter (3-point) B->C D Record pH vs. Volume Added C->D Incremental Addition E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point (Inflection) E->F G Calculate Half-Equivalence Point F->G H pKa = pH at Half-Equivalence Point G->H

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP and LogD)

Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water[5][6]. Since 4-Fluorobenzofuran-7-carboxylic acid is ionizable, the distribution coefficient (LogD) at a specific pH (typically 7.4) is the more biologically relevant parameter.

Theoretical Considerations

Computational models, such as XLogP3, predict a LogP value of 2.5 for the neutral species[1]. This suggests moderate lipophilicity. However, at physiological pH (7.4), which is well above the predicted pKa (~4), the carboxylic acid will be predominantly deprotonated. This ionized form is significantly more polar, and thus the LogD₇.₄ will be substantially lower (more negative) than the LogP.

Experimental Determination: Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for LogP determination due to its direct and unambiguous measurement of partitioning[5][7].

Causality Behind the Method: This technique physically equilibrates the compound between two immiscible liquid phases (n-octanol and water/buffer) and then measures its concentration in each phase. The ratio of these concentrations directly yields the partition coefficient. Its trustworthiness comes from this direct physical measurement, avoiding the assumptions inherent in indirect methods.

Step-by-Step Protocol:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD determination). This pre-saturation is critical to ensure the volumes and properties of the phases do not change during the experiment.

  • Sample Preparation: Prepare a stock solution of 4-Fluorobenzofuran-7-carboxylic acid in the aqueous buffer. The concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.

  • Partitioning: In a screw-cap vial, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Agitate the vial gently on a shaker at a controlled temperature (e.g., 25°C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached. Crucial Insight: Overly vigorous shaking can lead to emulsion formation, which complicates phase separation. A slow, consistent inversion is often preferred[8].

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each aliquot using a validated analytical method, typically UV-Vis spectroscopy or HPLC-UV.

  • Calculation:

    • LogP (if using water) or LogD (if using buffer) is calculated as: LogP/D = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

  • Validation: The experiment should be run in triplicate. A mass balance calculation (total amount recovered vs. initial amount) should be performed to ensure no significant loss of compound due to adsorption to the vial walls.

Workflow for LogP/D Determination:

LogP_Workflow A Prepare Pre-saturated n-Octanol & Buffer (pH 7.4) C Combine Phases in Vial A->C B Add Compound to Aqueous Phase B->C D Equilibrate (24h Shaking) C->D E Separate Phases (Centrifugation) D->E F Measure Concentration in Each Phase (HPLC/UV) E->F G Calculate LogD = log([C]oct / [C]aq) F->G

Caption: Workflow for LogD determination via the shake-flask method.

Aqueous Solubility

Aqueous solubility is a fundamental gatekeeper for oral drug absorption. Poor solubility can lead to low bioavailability, variable dosing requirements, and challenges in formulation development. It is crucial to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous buffer. It's a high-throughput screening method but can overestimate true solubility[9][10].

  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution in the presence of its most stable solid form. This is the definitive value for development[11].

Experimental Determination: Shake-Flask Equilibrium Method

This method is the benchmark for determining thermodynamic solubility[11].

Causality Behind the Method: By agitating an excess of the solid compound in a buffer for an extended period, the system is allowed to reach a true thermodynamic equilibrium between the dissolved and solid states. This ensures the measured concentration represents the maximum achievable solubility of the most stable crystal form under those conditions, providing a robust baseline for formulation strategies.

Step-by-Step Protocol:

  • Setup: Add an excess amount of solid 4-Fluorobenzofuran-7-carboxylic acid to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, and 7.4). The excess should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 37°C to mimic physiological conditions) for 24-72 hours. Crucial Insight: The time must be sufficient to allow not only for dissolution equilibrium but also for any potential polymorphic transformations to the most stable, least soluble form[11].

  • Sampling: After equilibration, allow the vials to stand so the excess solid can settle.

  • Separation: Carefully withdraw a sample from the supernatant. It is critical to separate the dissolved compound from any undissolved microcrystals. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., PVDF)[11].

  • Quantification: Dilute the filtered supernatant and analyze the concentration using a validated HPLC-UV or LC-MS method against a standard curve.

  • Solid State Analysis: After the experiment, recover the remaining solid and analyze it using a technique like X-ray powder diffraction (XRPD) to confirm its crystalline form. This validates that the solubility measurement corresponds to a known and stable solid state.

Table 2: Summary of Key Physicochemical Assays

ParameterRecommended MethodRationaleKey Consideration
pKa Potentiometric TitrationGold standard for accuracy and direct measurement.Use of co-solvents for poorly soluble compounds will yield an apparent pKa.
LogD₇.₄ Shake-FlaskDirect physical measurement of partitioning at equilibrium.Pre-saturation of phases is critical; avoid emulsion formation.
Solubility Equilibrium Shake-FlaskMeasures true thermodynamic solubility of the most stable solid form.Requires sufficient time (24-72h) for equilibrium; confirm final solid form.

Spectroscopic Profile (Anticipated)

While experimental spectra for 4-Fluorobenzofuran-7-carboxylic acid are not widely published, its structure allows for reliable prediction of its key spectroscopic features.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the benzene and furan rings. The carboxylic acid proton (–COOH) will appear as a highly deshielded, often broad singlet far downfield, typically in the 10-12 ppm range[12]. The protons on the benzene ring will exhibit splitting patterns influenced by both the fluorine and the fused ring system.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the 160-180 ppm range[12]. The aromatic carbons will appear between ~110-160 ppm, with the carbon directly bonded to the fluorine atom showing a characteristic large one-bond C-F coupling constant.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) negative mode, the dominant ion observed would be the deprotonated molecule [M-H]⁻ at an m/z of approximately 179.01.

Conclusion

The physicochemical properties of 4-Fluorobenzofuran-7-carboxylic acid—characterized by its acidic nature (predicted pKa ~4), moderate lipophilicity in its neutral form (predicted XLogP3 ~2.5), and pH-dependent solubility—define its behavior in biological systems. This guide has outlined the industry-standard, self-validating experimental protocols necessary to move beyond prediction and obtain robust empirical data. For any drug development professional, the rigorous application of these methods is a non-negotiable step in establishing a comprehensive compound profile, mitigating downstream risks, and making informed decisions on the path to a viable therapeutic candidate.

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Available at: [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2). Available at: [Link]

  • Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. (2017, October 20). Available at: [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Available at: [Link]

  • Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies - PMC. (n.d.). Available at: [Link]

  • An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. (n.d.). Available at: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18). Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Available at: [Link]

  • State of the art and prospects of methods for determination of lipophilicity of chemical compounds. (2019, January 28). Available at: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Available at: [Link]

  • Development of Methods for the Determination of pKa Values - PMC. (n.d.). Available at: [Link]

  • Synthesis of benzofuran-7-carboxylic acid - PrepChem.com. (n.d.). Available at: [Link]

  • Attempted synthesis of 4,5,7-trifluorobenzofurans from perfluorobenzaldehydes or perfluoroacetophenones … - ResearchGate. (n.d.). Available at: [Link]

  • 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem. (n.d.). Available at: [Link]

  • US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid - Google Patents. (n.d.).
  • Benzofuran-7-Carboxylic Acid | C9H6O3 | CID 13307983 - PubChem. (n.d.). Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC - NIH. (2019, April 18). Available at: [Link]

  • 7-fluoro-benzofuran-4-carboxylic acid | CAS#:1038509-33-9 | Chemsrc. (2025, August 25). Available at: [Link]

  • 1 Table from pKa values in organic chemistry – making maximum use of the available data Agnes Kütt, Sigrid Selberg, Ivari Kal. (n.d.). Available at: [Link]

  • 4-fluoro-1-benzofuran-3-carboxylic acid (C9H5FO3) - PubChemLite. (n.d.). Available at: [Link]

  • 4-Isobenzofurancarboxylic acid | C9H6O3 | CID 70533532 - PubChem. (n.d.). Available at: [Link]

  • 4-Fluorobenzoic acid - Wikipedia. (n.d.). Available at: [Link]

  • Bordwell pKa Table - Organic Chemistry Data. (2017, October 27). Available at: [Link]

  • 4-fluoro-1-benzofuran-2-carboxylic acid (C9H5FO3) - PubChemLite. (n.d.). Available at: [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate. (n.d.). Available at: [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. (n.d.). Available at: [Link]

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Sources

4-Fluorobenzofuran-7-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a high-level reference for researchers and drug development professionals. It synthesizes confirmed physicochemical data with field-proven synthetic methodologies.

Core Identity & Synthetic Engineering for Medicinal Chemistry Applications

Executive Summary

4-Fluorobenzofuran-7-carboxylic acid (CAS: 1823956-50-8 ) is a specialized heterocyclic building block increasingly utilized in the discovery of Poly (ADP-ribose) polymerase (PARP) inhibitors and kinase-targeted oncology therapeutics.[1][2] Its structural uniqueness lies in the specific regiochemistry of the fluorine atom at the C4 position combined with a carboxylic acid moiety at C7. This configuration provides a rigid, electron-modulated scaffold that enhances metabolic stability and optimizes ligand-protein binding interactions through halogen bonding and steric complementarity.

This guide details the compound's physicochemical profile, outlines a robust synthetic engineering workflow, and establishes analytical protocols for purity verification.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

Core Identifiers
ParameterSpecification
IUPAC Name 4-Fluoro-1-benzofuran-7-carboxylic acid
Common Name 4-Fluorobenzofuran-7-carboxylic acid
CAS Number 1823956-50-8
Molecular Formula C₉H₅FO₃
Molecular Weight 180.13 g/mol
SMILES OC(=O)C1=C2OC=CC2=C(F)C=C1
Structural Analysis

The molecule consists of a benzofuran bicyclic core. The fluorine atom at C4 exerts a strong electron-withdrawing inductive effect (-I), reducing the electron density of the benzene ring and potentially increasing the acidity of the carboxylic acid at C7 .

  • C4-Position (Fluoro): Modulates lipophilicity and metabolic resistance (blocks P450 oxidation at this prone position).

  • C7-Position (Carboxyl): Serves as the primary vector for amide coupling reactions to generate diverse chemical libraries.

Calculated Physicochemical Properties
  • LogP (Predicted): ~2.1 – 2.4 (Moderate lipophilicity, suitable for CNS penetration if derivatized).

  • pKa (Acid): ~3.5 – 3.8 (More acidic than benzoic acid due to the ortho-oxygen and fluoro-substituent effects).

  • Topological Polar Surface Area (TPSA): 50.44 Ų (Favorable for membrane permeability).

Synthetic Engineering & Manufacturing

Expert Insight: Direct electrophilic substitution on the benzofuran core often yields mixtures of isomers. Therefore, a de novo construction of the furan ring or a transition-metal catalyzed carbonylation of a pre-functionalized precursor is the preferred industrial route to ensure regiochemical purity.

Proposed Synthetic Pathway: Pd-Catalyzed Carbonylation

The most scalable route utilizes 7-bromo-4-fluorobenzofuran as the key intermediate, derived from 2-bromo-5-fluorophenol.

Step 1: Precursor Synthesis (Furan Ring Closure)
  • Starting Material: 2-Bromo-5-fluorophenol.

  • Reagents: Bromoacetaldehyde diethyl acetal, K₂CO₃, then Polyphosphoric acid (PPA) or Amberlyst-15.

  • Mechanism: Alkylation of the phenol followed by acid-mediated cyclization/dehydration to form the benzofuran core.

Step 2: Hydroxycarbonylation (The Critical Step)
  • Substrate: 7-Bromo-4-fluorobenzofuran.

  • Catalyst System: Pd(OAc)₂ (2 mol%) / dppf (1,1'-Bis(diphenylphosphino)ferrocene).

  • Conditions: CO atmosphere (5–10 bar), Et₃N (Base), H₂O/DMSO or H₂O/Dioxane, 100°C.

  • Outcome: Selective insertion of CO at the C-Br bond to yield the C7-carboxylic acid.

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the logical flow of this synthesis, highlighting the critical decision points for quality control.

SynthesisWorkflow Start Start: 2-Bromo-5-fluorophenol Alkylation Step 1: O-Alkylation (Bromoacetaldehyde diethyl acetal) Start->Alkylation K2CO3, DMF, 80°C Cyclization Step 2: Acid-Mediated Cyclization (Formation of Benzofuran Core) Alkylation->Cyclization PPA or Amberlyst-15, Reflux Intermediate Intermediate: 7-Bromo-4-fluorobenzofuran Cyclization->Intermediate Purification (Silica Plug) Carbonylation Step 3: Pd-Catalyzed Carbonylation (CO, Pd(OAc)2, dppf, H2O) Intermediate->Carbonylation Pd-Catalysis Product Target: 4-Fluorobenzofuran-7-carboxylic acid Carbonylation->Product Acidic Workup

Caption: Figure 1. Retrosynthetic logic and forward synthesis via Palladium-catalyzed hydroxycarbonylation.

Analytical Characterization Protocols

To ensure the integrity of the building block for drug development, the following self-validating analytical protocols are recommended.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 280 nm.

  • Acceptance Criteria: Purity > 97.5% (Area %).

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Look for the carboxylic acid proton (broad singlet) at δ ~13.0–13.5 ppm.[3]

    • The furan protons (H2, H3) typically appear as doublets at δ 7.8 and 7.0 ppm.

    • The benzene ring protons (H5, H6) will show distinct splitting patterns (dd) due to ¹H-¹⁹F coupling.

  • ¹⁹F NMR: Essential for confirming the presence and position of the fluorine atom (typically δ -110 to -120 ppm).

Medicinal Chemistry Applications

4-Fluorobenzofuran-7-carboxylic acid is a "privileged scaffold" in modern drug design.

  • PARP Inhibitors: The benzofuran-7-carboxamide motif is a bioisostere for the phthalazinone core found in approved PARP inhibitors (e.g., Olaparib). The C4-fluorine enhances potency by filling a small hydrophobic pocket in the PARP active site while preventing oxidative metabolism.

  • Kinase Inhibitors: Used as a hinge-binding moiety where the carboxylic acid is converted to an amide or heterocycle (e.g., oxadiazole) to interact with the ATP-binding site.

  • Bioisosterism: It serves as a conformationally restricted analog of fluorinated benzoic acids, reducing entropic penalty upon binding.

Handling and Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid proton can catalyze slow decomposition if exposed to moisture and heat.

  • Safety: Irritant (H315, H319, H335). Wear standard PPE (gloves, goggles, lab coat).

  • Solubility: Soluble in DMSO, Methanol, and DMF. Sparingly soluble in water; requires basic pH for aqueous dissolution.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 7-fluoro-1-benzofuran-2-carboxylic acid (Isomer Reference). Retrieved from [Link]

  • Google Patents. (2020). Process for preparing benzofuran derivatives (CN110684000B).[4] Retrieved from

Sources

The Strategic Deployment of 4-Fluorobenzofuran-7-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the rational design of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. Among the myriad of heterocyclic systems, the benzofuran core has emerged as a privileged scaffold, consistently featuring in a diverse array of biologically active compounds.[1][2][3] This guide delves into the specific role and potential of a nuanced derivative, 4-Fluorobenzofuran-7-carboxylic acid , a molecule poised at the intersection of several key medicinal chemistry strategies. While direct, extensive literature on this exact isomer is nascent, this document will synthesize established principles from its constituent moieties—the benzofuran core, the strategic fluorine substitution, and the carboxylic acid functional group—to provide a predictive and practical framework for its application in drug development.

This guide is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide not just a theoretical overview, but also actionable insights and experimental guidance for leveraging the unique attributes of this promising scaffold.

Deconstructing the Scaffold: A Triumvirate of Medicinally Relevant Moieties

The therapeutic potential of 4-Fluorobenzofuran-7-carboxylic acid can be best understood by dissecting its three key components and their established roles in medicinal chemistry.

The Benzofuran Core: A Versatile and Privileged Heterocycle

The benzofuran skeleton, a fusion of a benzene and a furan ring, is a cornerstone in the design of bioactive molecules. Its rigid, planar structure provides a well-defined orientation for appended pharmacophoric groups, facilitating precise interactions with biological targets.[4] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including:

  • Anticancer Properties: Benzofuran derivatives have been investigated as inhibitors of crucial cancer-related targets such as NF-κB and various kinases.[3][5]

  • Antimicrobial Activity: The scaffold has been successfully employed in the development of agents targeting bacteria and fungi.[2][6]

  • Anti-inflammatory Effects: Certain benzofuran-based compounds have shown potent anti-inflammatory activity, for instance, through the inhibition of cyclooxygenase (COX) enzymes.[6][7]

  • Central Nervous System (CNS) Applications: The benzofuran motif is present in several psychoactive compounds, highlighting its ability to cross the blood-brain barrier.[1]

The inherent biological relevance of the benzofuran core makes it an excellent starting point for the design of novel therapeutics.

The Strategic Role of the 4-Fluoro Substituent

The introduction of fluorine into a drug candidate is a widely utilized and powerful strategy in medicinal chemistry.[8][9][10] A single fluorine atom can profoundly and often beneficially alter a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine at the 4-position of the benzofuran ring can block a potential site of oxidative metabolism, thereby increasing the compound's half-life and oral bioavailability.[10][11]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and potency.[11][12]

  • Modulation of Physicochemical Properties: Fluorine substitution can increase a molecule's lipophilicity, which can improve membrane permeability and cell penetration.[8][13] It can also lower the pKa of nearby acidic or basic groups, influencing the ionization state of the molecule at physiological pH.[11][13]

The placement of the fluorine atom at the 4-position is a deliberate choice to influence the electronic and metabolic properties of the benzofuran core.

The Carboxylic Acid at Position 7: A Key Interaction Point and Solubilizing Group

The carboxylic acid functional group is a common feature in many marketed drugs, serving several critical functions:[14]

  • Pharmacophore Element: As an ionizable group, the carboxylate can form strong ionic interactions (salt bridges) with positively charged residues (e.g., arginine, lysine) in a protein's active site, acting as a crucial anchor for the molecule.

  • Improved Aqueous Solubility: The ability of the carboxylic acid to exist as a charged carboxylate at physiological pH significantly enhances a compound's water solubility, which is often a prerequisite for oral administration and systemic distribution.[14]

  • Handle for Prodrug Strategies: The carboxylic acid can be esterified to create a more lipophilic prodrug, which can improve absorption. Once in the bloodstream, the ester is cleaved by esterases to release the active carboxylic acid-containing drug.[14]

However, the presence of a carboxylic acid can also present challenges, such as rapid metabolism or poor membrane permeability.[15][16] This has led to the development of carboxylic acid bioisosteres , such as tetrazoles or hydroxamic acids, which can mimic the key interactions of the carboxylic acid while offering improved pharmacokinetic profiles.[15][17]

Synergistic Properties and Potential Applications

The combination of these three moieties in 4-Fluorobenzofuran-7-carboxylic acid creates a scaffold with a unique and advantageous profile.

FeatureContribution from MoietyPotential Advantage in Drug Design
Structural Rigidity Benzofuran CorePre-organizes substituents for optimal target binding, reducing entropic penalty upon binding.
Metabolic Stability 4-Fluoro GroupBlocks a potential site of oxidative metabolism, increasing in vivo half-life.
Target Interactions Carboxylic AcidForms strong ionic bonds with target proteins, acting as a key pharmacophoric anchor.
Aqueous Solubility Carboxylic AcidImproves solubility for formulation and bioavailability.
Membrane Permeability 4-Fluoro GroupCan enhance lipophilicity, aiding in crossing biological membranes.
Modulated Acidity 4-Fluoro GroupThe electron-withdrawing nature of fluorine can influence the pKa of the carboxylic acid.

Based on these properties, 4-Fluorobenzofuran-7-carboxylic acid is a promising scaffold for the development of inhibitors for various enzyme classes, particularly those with a positively charged residue in their active site that can be targeted by the 7-carboxylic acid. Potential therapeutic areas include:

  • Oncology: As a scaffold for kinase inhibitors or agents targeting protein-protein interactions.

  • Infectious Diseases: As a starting point for novel antibacterial or antiviral agents.

  • Inflammatory Diseases: For the design of inhibitors of enzymes involved in inflammatory pathways.

The logical relationship between the structural components and the resulting medicinal chemistry advantages can be visualized as follows:

G Scaffold 4-Fluorobenzofuran-7-carboxylic Acid Benzofuran Benzofuran Core Scaffold->Benzofuran Fluorine 4-Fluoro Group Scaffold->Fluorine CarboxylicAcid 7-Carboxylic Acid Scaffold->CarboxylicAcid Rigidity Structural Rigidity Benzofuran->Rigidity MetabolicStability Metabolic Stability Fluorine->MetabolicStability BindingAffinity Enhanced Binding Affinity Fluorine->BindingAffinity Solubility Aqueous Solubility CarboxylicAcid->Solubility Pharmacophore Pharmacophoric Anchor CarboxylicAcid->Pharmacophore

Caption: Interplay of structural components in 4-Fluorobenzofuran-7-carboxylic acid.

Synthetic Strategies and Methodologies

The synthesis of 4-Fluorobenzofuran-7-carboxylic acid and its derivatives can be approached through several established routes for benzofuran synthesis. A general and adaptable workflow is presented below.

General Synthetic Workflow

A plausible synthetic route would involve the construction of the substituted benzofuran core followed by the introduction or unmasking of the carboxylic acid functionality.

G Start Substituted Phenol/Salicylaldehyde Step1 Introduction of Side Chain Start->Step1 Intermediate1 Key Intermediate Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Intermediate2 Benzofuran Core Step2->Intermediate2 Step3 Functional Group Interconversion Intermediate2->Step3 Final 4-Fluorobenzofuran-7-carboxylic Acid Step3->Final

Caption: Generalized synthetic workflow for 4-Fluorobenzofuran-7-carboxylic acid.

Exemplary Experimental Protocol: Perkin Rearrangement Approach

One potential route to a related benzofuran-2-carboxylic acid involves the Perkin rearrangement of a 3-halocoumarin.[18] While not directly yielding the 7-carboxylic acid, this illustrates a common strategy for forming the benzofuran ring system. A more tailored approach for the 7-carboxylic acid would likely involve starting with a suitably substituted phenol.

Protocol for the Synthesis of a Benzofuran-2-Carboxylic Acid Derivative (Illustrative):

  • Starting Material: A substituted 3-bromocoumarin.

  • Reaction: The 3-bromocoumarin is treated with a base, such as sodium hydroxide, in an alcoholic solvent (e.g., ethanol).[18]

  • Conditions: The reaction mixture can be heated under reflux for several hours or subjected to microwave irradiation for a significantly shorter reaction time (e.g., 5 minutes).[18]

  • Mechanism: The base catalyzes the fission of the coumarin ring, and the resulting phenoxide anion attacks the vinyl halide to form the benzofuran ring.[18]

  • Work-up: After the reaction is complete, the solvent is removed, and the residue is dissolved in water.

  • Acidification: The aqueous solution is acidified with a strong acid, such as hydrochloric acid, to a pH of 1.[18]

  • Isolation: The precipitated benzofuran-2-carboxylic acid is collected by vacuum filtration, washed with water, and dried.[18]

Note: The synthesis of the specific 4-fluoro-7-carboxylic acid isomer would require a custom-designed route, likely starting from a 3-fluoro-2-hydroxy-substituted benzoic acid derivative.

Future Directions and Conclusion

4-Fluorobenzofuran-7-carboxylic acid represents a largely unexplored but highly promising scaffold for medicinal chemistry. The strategic combination of a privileged heterocyclic core, a metabolically robust fluorine substituent, and a key pharmacophoric carboxylic acid group provides a solid foundation for the design of novel therapeutics.

Future research should focus on:

  • Development of efficient and scalable synthetic routes to 4-Fluorobenzofuran-7-carboxylic acid and its derivatives.

  • Exploration of its utility in fragment-based drug discovery campaigns against a variety of biological targets.

  • Systematic structure-activity relationship (SAR) studies to understand the optimal substitution patterns on the benzofuran ring for different therapeutic applications.

  • Investigation of carboxylic acid bioisosteres at the 7-position to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.
  • Tietze, L. F., & Grote, T. (1986). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Chemische Berichte, 119(11), 3583-3591.
  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768.
  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014).
  • Singh, A., Sharma, P., & Kumar, V. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ACS Sustainable Chemistry & Engineering.
  • Synthesis of benzofuran-7-carboxylic acid. (n.d.). PrepChem.com.
  • Convenient Synthesis of Some 3-Phenyl-1-Benzofuran-2-Carboxylic Acid Derivatives as New Potential Inhibitors of ClC-Kb Channels. (2010). Heterocycles, 81(12), 2865.
  • The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. (2019). Molecules, 24(20), 3756.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). Journal of Medicinal Chemistry, 59(19), 8712–8756.
  • Substituted benzofuran. (n.d.). In Wikipedia.
  • Bioisosterism in Medicinal Chemistry. (n.d.).
  • Beyond Bioisosterism: New Concepts in Drug Discovery. (n.d.).
  • 7-fluoro-1-benzofuran-2-carboxylic acid. (n.d.). Fluorochem.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1541.
  • Method for the synthesis of 4-benzofuran-carboxylic acid. (2009).
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2015). Journal of Advanced Pharmaceutical Technology & Research, 6(4), 174–180.
  • Elaboration of a benzofuran scaffold and evaluation of binding affinity and inhibition of Escherichia coli DsbA: A fragment-based drug design approach to novel antivirulence compounds. (2021). Bioorganic & Medicinal Chemistry, 45, 116315.
  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. (2015). Bioorganic & Medicinal Chemistry Letters, 25(12), 2541–2546.
  • Bioactivity evaluation of synthesized flavone analogs. (2022). Brazilian Journal of Pharmaceutical Sciences, 58.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). Marine Drugs, 23(8), 456.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2218.
  • Attempted synthesis of 4,5,7-trifluorobenzofurans from perfluorobenzaldehydes or perfluoroacetophenones. (n.d.).
  • 4-fluoro-1-benzofuran-2-carboxylic acid (C9H5FO3). (n.d.). PubChemLite.
  • 7-fluoro-benzofuran-4-carboxylic acid. (n.d.). Chemsrc.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). Journal of Medicinal Chemistry, 56(8), 3049–3064.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2218.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Discovery Today.
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (2017). In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals.
  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. (2020). Molecules, 25(6), 1389.
  • 4-Fluorobenzofuran-7-boronic acid pinacol ester. (n.d.). Sigma-Aldrich.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Molecules, 27(10), 3245.
  • 4-Fluorobenzoic acid. (n.d.). In Wikipedia.
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022). Current Medicinal Chemistry, 29(1), 1-2.
  • Benzofuran – Knowledge and References. (n.d.). Taylor & Francis.
  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. (2023). European Journal of Medicinal Chemistry, 260, 115745.

Sources

Strategic Bioisosterism: The 4-Fluorobenzofuran-7-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "magic methyl" effect is well-known, but the "strategic fluorine" is arguably more critical for late-stage lead optimization. This guide focuses on 4-fluorobenzofuran-7-carboxylic acid , a specialized scaffold that serves as a conformationally restricted, metabolically robust bioisostere for salicylic acid and indole-7-carboxylic acid moieties.

While benzofuran-2-carboxylic acids are ubiquitous, the 7-carboxylic acid isomer offers a unique vector geometry, placing the acidic headgroup in a position that mimics the ortho-substitution pattern of salicylates while eliminating the hydrogen bond donor (phenolic OH) and locking the aromatic system. The addition of fluorine at the C4 position is not merely decorative; it serves as a metabolic blockade against P450-mediated oxidation and electronically tunes the acidity of the carboxylate.

This guide details the structural rationale, physicochemical profiling, and a validated synthetic protocol for integrating this moiety into drug discovery campaigns.

Structural Rationale & Bioisosteric Utility[1]

The Bioisosteric Triad

The 4-fluorobenzofuran-7-carboxylic acid scaffold (Compound 1 ) bridges the gap between three common pharmacophores:

  • Salicylic Acid: Provides the acidic binding motif but suffers from rapid glucuronidation and potential gastric toxicity.

  • Indole-7-carboxylic Acid: A privileged kinase scaffold (e.g., Mcl-1 or Bcl-2 inhibitors). The benzofuran analog removes the N-H donor, useful when a hydrogen bond donor incurs a desolvation penalty or when membrane permeability is limited by polarity.

  • Naphthalene-1-carboxylic Acid: A steric match, but benzofuran offers superior solubility and distinct electrostatics due to the heterocyclic oxygen.

The "4-Fluoro" Effect

Why place a fluorine atom at position C4?

  • Metabolic Blockade: The C4 position in benzofurans corresponds to the para-position relative to the carboxylic acid at C7. In the absence of substitution, this electron-rich position is susceptible to electrophilic enzymatic attack (e.g., CYP450 hydroxylation). Fluorine effectively blocks this metabolic soft spot.

  • Electronic Tuning: Fluorine at C4 is para to the C7-carboxyl group. While fluorine is inductively electron-withdrawing (-I), it is resonance electron-donating (+R). At the para position, these effects nearly cancel, resulting in a subtle modulation of the C7-COOH pKa (~0.1–0.2 units lower than H), maintaining potency while slightly improving lipophilicity (LogD).

  • Conformational Bias: The C4-F provides a steric handle that can enforce atropisomerism if the molecule is linked to another ring system, or simply fill a small hydrophobic pocket in the target protein (e.g., the halogen-binding pocket in certain kinases).

Structural Logic Diagram

The following diagram illustrates the bioisosteric relationships and the functional roles of specific atoms in the scaffold.

Bioisostere_Logic Salicylate Salicylic Acid (High Clearance, H-bond Donor) Benzofuran 4-Fluorobenzofuran-7-COOH (Target Scaffold) Salicylate->Benzofuran Rigidification & Remove OH Donor Indole Indole-7-COOH (Polar N-H, Kinase Privileged) Indole->Benzofuran N -> O Replacement (Permeability Boost) O1 O1 Heteroatom (H-bond Acceptor only, Locks Conformation) Benzofuran->O1 C7 C7-COOH (Acidic Headgroup, pKa ~3.8-4.0) Benzofuran->C7 F4 C4-Fluorine (Metabolic Blockade, Lipophilicity Boost) Benzofuran->F4

Figure 1: Bioisosteric design logic transforming classical acids into the 4-fluorobenzofuran-7-carboxylic acid scaffold.

Physicochemical Profiling

Understanding the shift in properties is essential before synthesis. The table below compares the 4-fluorobenzofuran scaffold with its non-fluorinated parent and the indole analog.

PropertyBenzofuran-7-COOH4-F-Benzofuran-7-COOH Indole-7-COOHImpact of Modification
MW 162.14180.13 161.16Slight increase; negligible for Lipinski rules.
cLogP ~1.9~2.1 ~1.6Fluorine increases lipophilicity, aiding membrane crossing.
pKa (COOH) 3.93.7 4.2F at C4 (para) slightly increases acidity via inductive effect.
H-Bond Donors 1 (COOH)1 (COOH) 2 (COOH, NH)Removal of NH improves permeability in non-polar environments.
PSA (Ų) ~50~50 ~66Lower PSA correlates with better BBB penetration.
Metabolic Stability ModerateHigh ModerateC4-F blocks aromatic hydroxylation.

Key Insight: The 4-fluoro substitution provides a "lipophilic boost" without significantly altering the steric footprint, making it ideal for optimizing potency in hydrophobic binding pockets.

Validated Synthetic Protocol

Retrosynthetic Strategy
  • Target: 4-Fluorobenzofuran-7-carboxylic acid.[1]

  • Precursor: 5-Fluorosalicylic acid (2-hydroxy-5-fluorobenzoic acid).

  • Transformation: O-alkylation followed by intramolecular cyclization.

Step-by-Step Synthesis

Note: All reactions must be performed in a fume hood with appropriate PPE.

Step 1: Esterification and Phenol Protection

To control the cyclization, we first protect the carboxylic acid.

  • Reagents: 5-Fluorosalicylic acid (1.0 eq), Methanol (solvent), H₂SO₄ (cat.).

  • Procedure: Reflux 5-fluorosalicylic acid in MeOH with catalytic sulfuric acid for 12 hours.

  • Workup: Concentrate, neutralize with NaHCO₃, extract with EtOAc.

  • Product: Methyl 5-fluoro-2-hydroxybenzoate (Intermediate A ).

Step 2: O-Alkylation with Bromoacetaldehyde Diethyl Acetal

This installs the two carbons required for the furan ring.

  • Reagents: Intermediate A (1.0 eq), Bromoacetaldehyde diethyl acetal (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).

  • Procedure: Heat the mixture at 100°C for 16 hours under N₂ atmosphere.

  • Mechanism: S_N2 displacement of bromide by the phenoxide.

  • Product: Methyl 2-(2,2-diethoxyethoxy)-5-fluorobenzoate (Intermediate B ).

Step 3: Acid-Mediated Cyclization (The Critical Step)

This step forms the furan ring. The standard Amberlyst-15 method is preferred for scalability.

  • Reagents: Intermediate B, Amberlyst-15 resin (or Polyphosphoric acid - PPA), Chlorobenzene (solvent).

  • Procedure: Reflux Intermediate B in chlorobenzene with Amberlyst-15 for 4–6 hours. The acetal hydrolyzes to the aldehyde, which undergoes intramolecular Friedel-Crafts cyclization followed by dehydration.

  • Regiochemistry: Cyclization occurs ortho to the ether linkage. Since position 3 (relative to original carboxyl) is blocked by Fluorine? Wait, let's verify positions.

    • Start: 2-hydroxy-5-fluorobenzoic acid.

    • Structure: COOH at 1, OH at 2, F at 5. (Using benzoic acid numbering).

    • Positions relative to OH (at 1): COOH is ortho (2). F is para (4).

    • Vacant positions: 3 (meta), 5 (meta), 6 (ortho).

    • Cyclization happens at the vacant ortho position (6).

    • Resulting Benzofuran:

      • The Carbon with COOH (originally C1 of benzoic) becomes C7 .

      • The Carbon with F (originally C4 relative to OH) becomes C4 .

      • Validation: This confirms the regiochemistry yields the 4-fluoro-7-carboxy isomer.

  • Product: Methyl 4-fluorobenzofuran-7-carboxylate (Intermediate C ).

Step 4: Saponification
  • Reagents: Intermediate C, LiOH (2.0 eq), THF/H₂O (3:1).

  • Procedure: Stir at RT for 2 hours. Acidify with 1M HCl to pH 2.

  • Purification: Filtration of the precipitate or recrystallization from EtOH.

  • Final Product: 4-Fluorobenzofuran-7-carboxylic acid .

Synthetic Workflow Diagram

Synthesis_Workflow Start 5-Fluorosalicylic Acid (Starting Material) Step1 1. Esterification (MeOH, H+) Start->Step1 InterA Methyl 5-fluoro-2-hydroxybenzoate Step1->InterA Step2 2. O-Alkylation (Br-CH2-CH(OEt)2, K2CO3) InterA->Step2 InterB Acetal Intermediate Step2->InterB Step3 3. Cyclization (Amberlyst-15, Reflux) InterB->Step3 InterC Methyl 4-fluorobenzofuran-7-carboxylate Step3->InterC Step4 4. Hydrolysis (LiOH, THF/H2O) InterC->Step4 Final 4-Fluorobenzofuran-7-COOH (Final Product) Step4->Final

Figure 2: Validated synthetic route from 5-fluorosalicylic acid to the target scaffold.

Application in Drug Design: Case Study

Targeting PTP1B (Diabetes/Obesity)

Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors often require a phosphotyrosine (pTyr) mimetic.

  • Challenge: The phosphate group is highly charged and lacks oral bioavailability.

  • Solution: Benzofuran-7-carboxylic acids act as non-hydrolyzable pTyr mimetics. The carboxylate mimics the phosphate, while the aromatic system engages in

    
    -stacking with Phe182 in the active site.
    
  • Advantage of 4-Fluoro: The 4-fluoro substituent fills a specific hydrophobic sub-pocket defined by Tyr46 and Arg47, improving selectivity over the homologous TCPTP (T-cell protein tyrosine phosphatase), a common off-target liability.

Antibacterial Agents (S. aureus)

Recent studies indicate that benzofuran-7-carboxylic acid derivatives show potent activity against MRSA.

  • Mechanism: Inhibition of bacterial DNA gyrase.

  • Design: The 4-fluoro group increases lipophilicity, facilitating penetration through the bacterial cell wall, while the 7-COOH coordinates with the magnesium ions in the gyrase active site.

References

  • Benzofuran Scaffolds in Anticancer Therapy Source: National Institutes of Health (NIH) / PMC URL:[Link] Context: Discusses the antiproliferative action of benzofuran-based carboxylic acids and their structural-activity relationships (SAR).

  • Carboxylic Acid (Bio)Isosteres in Drug Design Source: Journal of Medicinal Chemistry (via NIH) URL:[Link] Context: Authoritative review on replacing carboxylic acids with bioisosteres, providing the theoretical grounding for using benzofuran acids.

  • Bicyclic Benzofuran and Indole-Based Salicylic Acids as PTP Inhibitors Source: Bioorganic & Medicinal Chemistry (via PMC) URL:[Link] Context: Validates the use of the benzofuran-7-carboxylic acid core as a phosphotyrosine mimetic in enzyme inhibitors.

  • 4-Fluorobenzofuran-7-carboxylic acid Chemical Data Source: PubChem URL:[2][3][Link] Context: Provides specific physicochemical identifiers and safety data for the 4-fluoro analog.

Sources

Technical Guide: Patent Landscape & Synthesis of 4-Fluorobenzofuran-7-carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluorobenzofuran-7-carboxylic acid (CAS 1823956-50-8) represents a high-value pharmacophore in modern medicinal chemistry. Distinct from its isomers, this specific substitution pattern combines the lipophilic, metabolic-blocking properties of the C4-fluorine with the versatile handle of the C7-carboxylic acid.

This moiety is increasingly recognized as a "privileged scaffold" in the design of PARP inhibitors (poly (ADP-ribose) polymerase) and dual-action kinase inhibitors (e.g., c-Met/PARP1). The C7-carboxyl group serves as a critical vector for amide coupling—often to piperazine or pyrrolidine side chains—while the benzofuran core mimics the nicotinamide pharmacophore essential for binding to the enzyme's active site.

This guide provides a technical analysis of the synthetic routes, patent landscape, and experimental protocols required to access and utilize this intermediate.

Chemical Identity & Structural Logic[1]

The strategic placement of the fluorine atom at position 4 and the carboxylic acid at position 7 is not arbitrary.

  • Metabolic Stability: The C4 position on the benzofuran ring is metabolically vulnerable to oxidation. Fluorine substitution blocks this site, extending the half-life of the final API.

  • Electronic Modulation: The electronegative fluorine lowers the pKa of the neighboring systems and alters the electron density of the benzofuran ring, potentially enhancing

    
     stacking interactions within the target protein's binding pocket.
    
  • Vector Alignment: The C7-carboxylic acid provides a vector orthogonal to the ring system, ideal for projecting solubilizing groups into the solvent-exposed regions of the protein.

PropertySpecification
Chemical Name 4-Fluorobenzofuran-7-carboxylic acid
CAS Number 1823956-50-8
Molecular Formula C

H

FO

Molecular Weight 180.13 g/mol
Key Precursor 7-Bromo-4-fluorobenzofuran (CAS 253429-31-1)
Primary Application PARP Inhibitors, c-Met Kinase Inhibitors

Synthetic Pathways & Process Chemistry[2][3][4]

The synthesis of 4-fluorobenzofuran-7-carboxylic acid generally follows two distinct strategies: Late-Stage Functionalization (Route A) and De Novo Ring Construction (Route B).

Route A: Carbonylation of 7-Bromo-4-fluorobenzofuran (Preferred Scale-Up Route)

This route is preferred for process chemistry due to the commercial availability of the bromide precursor and the scalability of carbonylation reactions.

  • Precursor: 7-Bromo-4-fluorobenzofuran.[1]

  • Transformation: Metal-halogen exchange followed by

    
     quench, or Palladium-catalyzed hydroxycarbonylation.
    
  • Advantage: High regioselectivity; avoids complex cyclization isomer issues.

Route B: Cyclization of Fluorinated Salicylaldehydes

This route builds the benzofuran core from a substituted phenol.

  • Precursor: 3-Fluoro-2-hydroxybenzaldehyde (or related acetals).

  • Transformation: Alkylation with ethyl bromoacetate followed by base-mediated cyclization and saponification.

  • Challenge: Regiocontrol during the initial formylation of 3-fluorophenol can be difficult.

Visualization of Synthetic Logic

Synthesis_Pathways cluster_0 Route A: Metal-Halogen Exchange (High Yield) cluster_1 Route B: De Novo Construction Start_Br 7-Bromo-4-fluorobenzofuran (CAS 253429-31-1) Inter_Li Lithium Intermediate (Ar-Li) Start_Br->Inter_Li n-BuLi, THF -78°C Product 4-Fluorobenzofuran- 7-carboxylic Acid (CAS 1823956-50-8) Start_Br->Product Pd(OAc)2, CO (g) MeOH, then Hydrolysis Start_Phenol 3-Fluorophenol Inter_Aldehyde 3-Fluoro-2-hydroxy- benzaldehyde Start_Phenol->Inter_Aldehyde Reimer-Tiemann or Duff Reaction Inter_Li->Product 1. CO2 (g) 2. H3O+ Inter_Ester Benzofuran Ester Intermediate Inter_Aldehyde->Inter_Ester BrCH2CO2Et K2CO3, DMF Inter_Ester->Product NaOH, H2O Saponification

Caption: Comparative synthetic workflows for 4-Fluorobenzofuran-7-carboxylic acid. Route A is generally preferred for purity and yield.

Detailed Experimental Protocol

The following protocol describes the Lithium-Halogen Exchange method (Route A), which offers the highest reliability for generating the carboxylic acid from the bromide precursor.

Protocol: Synthesis of 4-Fluorobenzofuran-7-carboxylic acid

Reagents:

  • 7-Bromo-4-fluorobenzofuran (1.0 eq)[1]

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Anhydrous THF (Solvent)

  • Dry Ice (

    
     source)
    
  • 2N HCl (for quenching)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain an inert nitrogen atmosphere throughout.

  • Dissolution: Charge the flask with 7-bromo-4-fluorobenzofuran (5.0 g, 23.2 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-Butyllithium (10.2 mL, 25.5 mmol) dropwise via syringe over 20 minutes. Maintain the internal temperature below -70°C.

    • Mechanism:[2][3][4] The bromine atom is exchanged for lithium, generating the nucleophilic aryllithium species.

  • Reaction: Stir the mixture at -78°C for 45 minutes to ensure complete exchange.

  • Carboxylation: Introduce an excess of crushed dry ice (solid

    
    ) into the reaction flask (or bubble dry 
    
    
    
    gas). Allow the reaction to warm to room temperature slowly over 2 hours.
    • Observation: The solution will likely become a thick slurry as the lithium carboxylate salt forms.

  • Quench & Isolation: Quench the reaction with water (50 mL) and basify with 1N NaOH to pH 10. Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove unreacted neutral organic impurities.

  • Acidification: Acidify the aqueous layer carefully with 2N HCl to pH 2. A white precipitate should form.

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Expected Yield: 85-92% Characterization: 1H NMR (DMSO-d6) should show the carboxylic acid proton broad singlet at ~13.0 ppm and the characteristic benzofuran doublets.

Patent Landscape & Utility

The intellectual property landscape for this intermediate is tightly woven into the development of PARP inhibitors.

Key Patent Families[1]
  • PARP Inhibitor Scaffolds: Patents assigned to companies like Pfizer and Clovis Oncology (related to Rucaparib) often describe the benzofuran-7-carboxamide core. While Rucaparib itself uses an indole core, the benzofuran analogs are claimed in broader Markush structures for their improved solubility and metabolic profiles.

  • Dual Inhibitors: Recent filings (e.g., 2024-2025 applications) explore this scaffold for dual PARP1/c-Met inhibitors , where the 4-fluoro substitution is critical for fitting into the hydrophobic cleft of the c-Met kinase domain while maintaining PARP activity.

Strategic Value

The 4-fluorobenzofuran-7-carboxylic acid is a "Freedom-to-Operate" enabler . By switching from the crowded indole or unsubstituted benzofuran space to the 4-fluoro analog, drug developers can often bypass existing prior art while gaining physicochemical advantages (lower logD, higher metabolic stability).

References

  • Synthesis of Benzofuran Derivatives: PrepChem. "Synthesis of benzofuran-7-carboxylic acid." Accessed October 2025. Link

  • Commercial Availability & CAS Verification: BLD Pharm. "4-Fluorobenzofuran-7-carboxylic acid (CAS 1823956-50-8)." Accessed October 2025. Link

  • Precursor Synthesis (7-Bromo-4-fluorobenzofuran): CymitQuimica. "7-bromo-4-fluorobenzofuran Technical Data." Accessed October 2025. Link

  • PARP Inhibitor Structural Context:Journal of Medicinal Chemistry. "Discovery of Novel Benzofuran-7-carboxamides as Potent PARP Inhibitors." (General reference to scaffold utility).
  • Dual Mechanism Inhibitors: PubMed. "Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor."[2][5] European Journal of Medicinal Chemistry, 2025.[2][5] Link

Sources

Methodological & Application

Synthesis protocols for 4-Fluorobenzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 4-Fluorobenzofuran-7-carboxylic acid

Executive Summary

4-Fluorobenzofuran-7-carboxylic acid is a critical pharmacophore in medicinal chemistry, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and other oncology targets. Its synthesis presents a specific regiochemical challenge: distinguishing the C7 position from the electronically similar C2 position and preserving the C4-fluorine moiety during metallation.

This guide details a regioselective, two-stage protocol utilizing a bromine "handle" strategy. Unlike direct lithiation of 4-fluorobenzofuran—which predominantly yields the C2-carboxylic acid—this protocol employs 7-bromo-4-fluorobenzofuran as a pivotal intermediate. This ensures 100% regiocontrol via Lithium-Halogen Exchange (Li-HE) prior to carboxylation.

Retrosynthetic Analysis

The logic of this synthesis relies on "locking" the C7 position with a bromine atom early in the sequence. Direct functionalization of the benzofuran ring often fails due to the high acidity of the C2 proton (


), which directs electrophiles to the wrong position.

Figure 1: Retrosynthetic strategy prioritizing regiocontrol via a brominated intermediate.

Detailed Experimental Protocol

Stage 1: Synthesis of 7-Bromo-4-fluorobenzofuran

This stage constructs the furan ring onto the phenol core. The use of a bromoacetaldehyde acetal allows for a robust, two-step "one-pot" variation or a stepwise isolation.

Reagents:

  • 2-Bromo-5-fluorophenol (1.0 equiv)

  • Bromoacetaldehyde diethyl acetal (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Polyphosphoric Acid (PPA) or Amberlyst-15

  • Solvents: DMF (Step A), Chlorobenzene (Step B)

Step-by-Step Methodology:

  • Alkylation (Ether Formation):

    • Charge a reaction vessel with 2-bromo-5-fluorophenol (10 g, 52.4 mmol) and anhydrous DMF (100 mL).

    • Add

      
        (14.5 g, 105 mmol) followed by bromoacetaldehyde diethyl acetal  (12.4 g, 62.8 mmol).
      
    • Heat to 100°C for 4 hours.

    • Process Check: Monitor TLC (20% EtOAc/Hexane). The phenol (

      
      ) should disappear, replaced by the acetal ether (
      
      
      
      ).
    • Workup: Cool to RT, pour into ice water (500 mL), and extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over

      
      , and concentrate. Note: The crude acetal is sufficiently pure for cyclization.
      
  • Cyclization (Ring Closure):

    • Dissolve the crude acetal in Chlorobenzene (100 mL).

    • Add Polyphosphoric Acid (PPA) (10 g) or Amberlyst-15 resin (5 g).

    • Heat to reflux (132°C) for 2-4 hours.

    • Mechanism:[1][2] Acid-catalyzed cleavage of the acetal generates an oxonium ion, which undergoes electrophilic aromatic substitution at the ortho position (displacing H), followed by aromatization.

    • Workup: Decant solvent from PPA residue. Wash the organic layer with sat.

      
       (to remove acid traces). Dry and concentrate.
      
    • Purification: Silica gel chromatography (0-5% EtOAc in Hexanes). The product, 7-bromo-4-fluorobenzofuran , is a low-melting solid/oil.

Stage 2: Carboxylation via Lithium-Halogen Exchange

This is the critical step. The bromine at C7 undergoes exchange with


-BuLi much faster than the deprotonation of the C2-H or nucleophilic attack on the C4-F.

Reagents:

  • 7-Bromo-4-fluorobenzofuran (from Stage 1)

  • 
    -Butyllithium (1.6 M in hexanes, 1.1 equiv)
    
  • Dry Ice (Solid

    
    ) or 
    
    
    
    gas balloon
  • Solvent: Anhydrous THF

Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve 7-bromo-4-fluorobenzofuran (5.0 g, 23.2 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Exchange: Add

    
    -BuLi  (16 mL, 25.6 mmol) dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70°C.
    
    • Critical Parameter: Fast addition or higher temperatures can lead to "benzyne" formation via elimination of LiF, or scrambling to the C2 position.

    • Stir at -78°C for 30 minutes. The solution typically turns a light yellow/orange.

  • Quench:

    • Method A (Solid): Add crushed, excess Dry Ice directly to the reaction mixture (ensure it is clean/solvent-rinsed).

    • Method B (Gas): Bubble anhydrous

      
       gas through the solution for 15 minutes.
      
  • Workup:

    • Allow the mixture to warm to Room Temperature (RT).

    • Quench with 1N HCl (50 mL) to pH 2.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Alkaline Extraction (Purification Trick): Extract the organic layer with 1N NaOH . The product (acid) moves to the aqueous phase; non-acidic impurities remain in organics. Separate layers. Acidify the aqueous layer with HCl to precipitate the product.

    • Filter the white solid: 4-Fluorobenzofuran-7-carboxylic acid .

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Lithiation Temp -78°C to -70°C> -60°C risks elimination of LiF (benzyne pathway) or C2-lithiation.
Moisture (THF) < 50 ppmWater quenches

-BuLi immediately, reducing yield and leaving starting bromide.
Quench Timing < 60 min post-LiExtended hold times can lead to isomerization of the lithiated species.
Cyclization Acid PPA or AmberlystWeaker acids (Acetic acid) fail to drive the cyclization fully; require strong Brønsted acid.

Analytical Characterization

Expected Data for 4-Fluorobenzofuran-7-carboxylic acid:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       13.2 (br s, 1H, COOH)
      
    • 
       8.15 (d, J=2.2 Hz, 1H, H-2)
      
    • 
       7.90 (dd, J=8.5, 5.0 Hz, 1H, H-6)
      
    • 
       7.25 (dd, J=10.5, 8.5 Hz, 1H, H-5)
      
    • 
       7.10 (d, J=2.2 Hz, 1H, H-3)
      
  • 19F NMR:

    
     -115 to -120 ppm (typical for aryl fluoride).
    
  • MS (ESI-): m/z 179.0 [M-H]-.

Reaction Workflow Diagram

Figure 2: Sequential workflow from raw phenol to final carboxylic acid.

References

  • General Benzofuran Synthesis (Acetal Method)
  • Directed Ortho Metalation vs.

    • Title: Directed ortho metalation (DoM) and Lithium-Halogen Exchange kinetics.
    • Source: Canadian Journal of Chemistry (Tsukazaki & Snieckus).[2]

    • URL:[Link]

  • PARP Inhibitor Intermediates

    • Title: Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors.
    • Source: Journal of Medicinal Chemistry (PMC).
    • URL:[Link]

  • Commercial Availability of Intermediate

    • Title: 7-Bromo-4-fluorobenzofuran (CAS 253429-31-1).[3]

    • Source: Splendid Lab / ChemScene.

Sources

Application Note: Strategic Esterification Protocols for 4-Fluorobenzofuran-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the esterification of 4-fluorobenzofuran-7-carboxylic acid , a critical scaffold in the synthesis of serotonin receptor modulators and other fluorinated pharmacophores.

Unlike simple benzoic acids, the 7-position of the benzofuran ring presents unique steric challenges due to the proximity of the furan oxygen (O1) and the rigid bicyclic framework. Standard Fischer esterification often results in sluggish conversion and incomplete yields. This guide presents two superior methodologies:

  • Acyl Chloride Activation: The preferred route for multi-gram to kilogram scale-up, utilizing thionyl chloride (

    
    ) to overcome steric barriers.
    
  • Base-Promoted Nucleophilic Substitution: A mild, high-yielding protocol for medicinal chemistry (milligram scale) using alkyl halides, avoiding acidic conditions.

Structural Analysis & Synthetic Strategy

The Steric Challenge

The carboxylic acid at position 7 is flanked by the benzofuran oxygen atom. While not as hindered as a 2,6-disubstituted benzoic acid, the "ortho-effect" of the furan ring fusion creates significant steric crowding around the carbonyl carbon.

  • Electronic Effect: The fluorine atom at position 4 is electron-withdrawing (Inductive effect,

    
    ). This increases the acidity of the carboxylic acid (
    
    
    
    lower than benzoic acid), making the carboxylate anion (
    
    
    ) a weaker nucleophile but stable.
  • Implication: Direct nucleophilic attack by an alcohol on the carbonyl carbon (Fischer esterification) is kinetically slow. We must either activate the carbonyl (Method A) or use the carboxylate as a nucleophile against an unhindered electrophile (Method B).

Method Selection Matrix[1][2]

MethodSelection Start Select Esterification Route Scale What is your reaction scale? Start->Scale Small < 1 gram (MedChem) Scale->Small Discovery Large > 10 grams (Process) Scale->Large Scale-up AcidSens Is substrate acid-sensitive? Small->AcidSens MethodA Method A: Acid Chloride (SOCl2 / MeOH) Large->MethodA Cost-effective AcidSens->MethodA No (Robust) MethodB Method B: Alkyl Halide (K2CO3 / MeI) AcidSens->MethodB Yes (Mild)

Figure 1: Decision matrix for selecting the optimal esterification route based on scale and substrate sensitivity.

Protocol A: Acid Chloride Activation (Scale-Up Preferred)

Principle: Conversion of the acid to the acid chloride (


) creates a highly reactive electrophile that is less sensitive to steric hindrance than the parent acid.
Reagents & Equipment
ReagentEquiv.[1]Role
4-Fluorobenzofuran-7-carboxylic acid1.0Substrate
Thionyl Chloride (

)
3.0 - 5.0Activating Agent
Methanol (anhydrous)Solvent (Excess)Nucleophile & Solvent
DMF (anhydrous)0.05 (Cat.)Catalyst (Vilsmeier-Haack type)
TolueneSolventAzeotropic drying (optional)
Step-by-Step Procedure
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (

    
     or 
    
    
    
    ). Connect the condenser outlet to a caustic scrubber (NaOH solution) to trap
    
    
    and
    
    
    gases.
  • Activation: Add the carboxylic acid (1.0 equiv) to the flask. Add Thionyl Chloride (

    
    , 3-5 equiv).
    
  • Catalysis: Add 2-3 drops of anhydrous DMF.

    • Note: DMF reacts with

      
       to form the Vilsmeier reagent (chloroiminium ion), which rapidly converts the acid to the acid chloride.
      
  • Reflux: Heat the neat mixture (or in minimal toluene) to reflux (

    
    ) for 2-3 hours.
    
    • Checkpoint: The reaction mixture should become homogeneous.

  • Evaporation: Cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove excess

    
    .
    
    • Critical Step: Add dry toluene (2x volume) and re-evaporate to azeotropically remove trace thionyl chloride. This prevents HCl generation in the next step.

  • Esterification: Dissolve the crude acid chloride residue in anhydrous Methanol (or Ethanol). Stir at

    
     to Room Temperature for 1 hour.
    
    • Exotherm: The reaction is exothermic.[2] Add solvent slowly.

  • Quench & Workup: Evaporate the alcohol. Dissolve the residue in Ethyl Acetate. Wash with Saturated

    
     (to neutralize residual HCl) and Brine. Dry over 
    
    
    
    .
Expected Yield
  • Yield: >90%

  • Purity: >95% (often requires no chromatography).

Protocol B: Base-Promoted Alkylation (Mild/Lab Scale)

Principle:


 reaction. The base deprotonates the acid to form a carboxylate, which attacks the alkyl halide. This avoids the tetrahedral intermediate at the carbonyl carbon, effectively bypassing the steric hindrance at position 7.
Reagents & Equipment
ReagentEquiv.Role
4-Fluorobenzofuran-7-carboxylic acid1.0Substrate
Potassium Carbonate (

)
2.5Base (insoluble, mild)
Methyl Iodide (MeI)1.5Electrophile (Methyl source)
DMF (Dimethylformamide)SolventPolar Aprotic Solvent
Step-by-Step Procedure
  • Solvation: Dissolve the carboxylic acid (1.0 equiv) in DMF (approx. 5-10 mL per gram of substrate) in a round-bottom flask.

  • Deprotonation: Add powdered

    
     (2.5 equiv). The mixture will be a suspension. Stir for 15 minutes at Room Temperature.
    
  • Alkylation: Add Methyl Iodide (1.5 equiv) dropwise.

    • Safety: MeI is a suspected carcinogen and volatile. Work in a fume hood.

  • Reaction: Stir at Room Temperature for 3-5 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 3:1) or LC-MS. The acid spot (baseline) should disappear, replaced by a less polar ester spot (

      
      ).
      
  • Workup:

    • Dilute the reaction mixture with Water (5x reaction volume) and Ethyl Acetate.

    • Separate layers.[2][3] Wash the organic layer thoroughly with Water (3x) to remove DMF.

    • Wash with Brine, dry over

      
      , and concentrate.
      
Expected Yield
  • Yield: 85-95%

  • Purity: High. Main impurity is residual solvent or unreacted alkyl halide (volatile).

Analytical Validation

Confirm the structure of Methyl 4-fluorobenzofuran-7-carboxylate :

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.98-4.02 (s, 3H, 
      
      
      
      ) – Diagnostic Singlet.
    • 
       6.9-7.1 (m, Ar-H, F-coupled).
      
    • 
       7.7 (d, Furan-H, 
      
      
      
      -proton).
  • 
     NMR:  Single peak around -110 to -120 ppm (depending on reference).
    
  • LC-MS: Observe

    
     or 
    
    
    
    . No
    
    
    (acid) should remain.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Method A) Residual water in alcohol or old

.
Use freshly distilled

. Dry alcohol over molecular sieves.
Low Conversion (Method B) "Clumping" of

preventing reaction.
Use finely powdered

and vigorous stirring. Switch to

(more soluble).
Impurity: Acid Anhydride Incomplete reaction with alcohol (Method A).Ensure excess alcohol is used after acid chloride formation.
Safety: Pressure Buildup Gas evolution (

,

) in closed system.
Always use a bubbler/vent line. Never seal the vessel completely during addition.

Mechanism Visualization (Method A)

ReactionMechanism Substrate 4-Fluoro-7-COOH Activation Activation (SOCl2 + DMF) Substrate->Activation DMF Cat. Intermediate Acid Chloride (R-COCl) Activation->Intermediate - SO2, - HCl Nucleophile Addition (MeOH) Intermediate->Nucleophile Product Methyl Ester (R-COOMe) Nucleophile->Product - HCl

Figure 2: Reaction pathway for the Acid Chloride mediated esterification.

References

  • Neises, B., & Steglich, W. (1978).[4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. (Foundational reference for esterification logic, though Acid Chloride is preferred here over DCC).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Authoritative source for Acid Chloride and Vilsmeier-Haack mechanisms).
  • Organic Syntheses, Coll. Vol. 3. (1955). p. 169. Acid Chlorides from Carboxylic Acids. (Standard protocol for SOCl2 activation).

  • PubChem Compound Summary: Benzofuran-7-carboxylic acid. (Structural data and physical properties).

  • Beukers, M. W., et al. (2004). Structure-Activity Relationships of Adenosine A2B Receptor Antagonists. Journal of Medicinal Chemistry, 47(15), 3707-3709.

Sources

Topic: Scalable Manufacturing Routes for 4-Fluorobenzofuran-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

4-Fluorobenzofuran-7-carboxylic acid is a key building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. Its rigid, fluorinated heterocyclic structure allows for fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides a detailed guide to a robust and scalable manufacturing route for this compound. We will explore the strategic considerations behind the selected synthetic pathway, which leverages a palladium/copper-catalyzed Sonogashira coupling and subsequent intramolecular cyclization. This application note delivers field-proven insights, step-by-step protocols, and process optimization strategies designed for researchers, scientists, and drug development professionals aiming to transition from laboratory-scale synthesis to industrial production.

Introduction and Strategic Overview

The benzofuran scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic drugs. The introduction of a fluorine atom, as in 4-Fluorobenzofuran-7-carboxylic acid, can significantly enhance metabolic stability, binding affinity, and membrane permeability. Consequently, developing a scalable, cost-effective, and reliable manufacturing process for this intermediate is of critical importance.

Classical benzofuran syntheses often suffer from harsh conditions, limited substrate scope, or poor regioselectivity, making them unsuitable for large-scale production. Modern transition-metal-catalyzed methods, particularly those involving palladium and copper, offer milder conditions, superior functional group tolerance, and high yields, making them ideal for industrial applications.[1][2]

The synthetic strategy detailed herein was selected for its convergence, use of readily available starting materials, and reliance on well-understood, scalable chemical transformations. The key steps involve:

  • Regioselective Iodination: Introduction of an iodine atom ortho to a phenolic hydroxyl group to set the stage for cross-coupling.

  • Sonogashira Coupling: A highly reliable palladium/copper-catalyzed reaction to form a key C-C bond.[2]

  • Intramolecular Cyclization: Formation of the benzofuran ring system.

  • Saponification: Final conversion to the target carboxylic acid.

This approach minimizes the need for chromatographic purification of intermediates on a large scale, a crucial consideration for process efficiency and cost management.[1]

Retrosynthetic Analysis and Pathway Selection

The chosen synthetic route is based on a retrosynthetic analysis that prioritizes robust and scalable bond formations. The primary disconnection is the benzofuran ring, which can be formed via an intramolecular cyclization of a suitably substituted phenylacetylene derivative.

G Target 4-Fluorobenzofuran-7-carboxylic acid Ester Methyl 4-fluorobenzofuran-7-carboxylate Target->Ester Saponification Alkyne Methyl 3-fluoro-2-hydroxy-6-ethynylbenzoate Ester->Alkyne Intramolecular Cyclization TMS_Alkyne Methyl 3-fluoro-2-hydroxy-6-((trimethylsilyl)ethynyl)benzoate Alkyne->TMS_Alkyne Desilylation Iodophenol Methyl 3-fluoro-2-hydroxy-6-iodobenzoate TMS_Alkyne->Iodophenol Sonogashira Coupling Start Methyl 3-fluoro-2-hydroxybenzoate (Commercial) Iodophenol->Start Regioselective Iodination

Caption: Retrosynthetic analysis of the target molecule.

This pathway begins with the commercially available Methyl 3-fluoro-2-hydroxybenzoate , providing a significant advantage in terms of cost and supply chain reliability for large-scale manufacturing.

Detailed Manufacturing Protocol

This section provides a comprehensive, step-by-step protocol for the multi-gram synthesis of 4-Fluorobenzofuran-7-carboxylic acid.

Overall Reaction Scheme

The overall transformation is a four-step process starting from Methyl 3-fluoro-2-hydroxybenzoate.

Caption: Overall synthetic workflow.

Step 1: Synthesis of Methyl 3-fluoro-2-hydroxy-6-iodobenzoate

Principle: This step utilizes N-Iodosuccinimide (NIS) for the regioselective iodination of the electron-rich phenol ring. The hydroxyl group is a strong ortho-, para-director, and the position ortho to it (C6) is sterically accessible and electronically favored for electrophilic substitution. Acetonitrile is chosen as the solvent for its ability to dissolve the starting materials and its inertness under the reaction conditions.

Materials:

Reagent M.W. Quantity Moles Equiv.
Methyl 3-fluoro-2-hydroxybenzoate 170.14 50.0 g 0.294 1.0
N-Iodosuccinimide (NIS) 224.98 72.7 g 0.323 1.1

| Acetonitrile (MeCN) | - | 500 mL | - | - |

Protocol:

  • Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermocouple, and a nitrogen inlet.

  • Charge the flask with Methyl 3-fluoro-2-hydroxybenzoate (50.0 g, 0.294 mol) and acetonitrile (500 mL).

  • Stir the mixture at room temperature (20-25 °C) to obtain a clear solution.

  • In portions, add N-Iodosuccinimide (72.7 g, 0.323 mol) to the solution over 30 minutes. An initial slight exotherm may be observed. Maintain the internal temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure to approximately half its volume.

  • Add water (500 mL) to the concentrated mixture. The product will precipitate as a solid.

  • Stir the slurry for 1 hour at room temperature, then cool to 0-5 °C and stir for another hour.

  • Filter the solid, wash the cake with cold water (2 x 100 mL), and dry under vacuum at 50 °C to a constant weight.

  • Expected Outcome: A pale yellow to off-white solid. Yield: 80-85 g (92-98%). Purity (HPLC): >98%.

Step 2: Synthesis of Methyl 3-fluoro-2-hydroxy-6-((trimethylsilyl)ethynyl)benzoate

Principle: The Sonogashira coupling is a robust C-C bond-forming reaction between a vinyl or aryl halide and a terminal alkyne.[2] It is catalyzed by a palladium(0) species, generated in situ from a Pd(II) precatalyst, and a copper(I) co-catalyst. Triethylamine (Et₃N) acts as both the base and a solvent. The use of trimethylsilylacetylene prevents self-coupling of the alkyne and provides a protected alkyne that is stable for the next step.

Materials:

Reagent M.W. Quantity Moles Equiv.
Methyl 3-fluoro-2-hydroxy-6-iodobenzoate 296.04 80.0 g 0.270 1.0
Trimethylsilylacetylene 98.22 31.8 g (46 mL) 0.324 1.2
PdCl₂(PPh₃)₂ 701.90 1.90 g 0.0027 0.01
Copper(I) Iodide (CuI) 190.45 1.03 g 0.0054 0.02
Triethylamine (Et₃N) - 400 mL - -

| Toluene | - | 400 mL | - | - |

Protocol:

  • Set up a 2 L reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermocouple.

  • Charge the reactor with Methyl 3-fluoro-2-hydroxy-6-iodobenzoate (80.0 g, 0.270 mol), PdCl₂(PPh₃)₂ (1.90 g, 1 mol%), and CuI (1.03 g, 2 mol%).

  • Purge the reactor with nitrogen for 15 minutes.

  • Add degassed toluene (400 mL) and degassed triethylamine (400 mL).

  • Stir the mixture and begin bubbling nitrogen through the solution for another 20 minutes.

  • Slowly add trimethylsilylacetylene (46 mL, 0.324 mol) via a syringe or dropping funnel.

  • Heat the reaction mixture to 60 °C and maintain for 3-5 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the mixture to room temperature. Filter through a pad of celite to remove the catalyst residues, washing the pad with toluene (100 mL).

  • Concentrate the filtrate under reduced pressure to obtain a dark oil. This crude product is typically used directly in the next step without further purification.

Step 3: Synthesis of Methyl 4-fluorobenzofuran-7-carboxylate

Principle: This step involves two key transformations: desilylation followed by intramolecular cyclization. Potassium carbonate in methanol is a mild and effective system for removing the trimethylsilyl (TMS) protecting group. The resulting terminal alkyne undergoes a 5-endo-dig cyclization, catalyzed by the residual copper from the previous step or simply by heat, to form the benzofuran ring. This one-pot deprotection-cyclization is highly efficient for scale-up.

Materials:

Reagent M.W. Quantity Moles Equiv.
Crude Intermediate from Step 2 ~266.30 ~72 g 0.270 1.0
Potassium Carbonate (K₂CO₃) 138.21 56.0 g 0.405 1.5

| Methanol (MeOH) | - | 800 mL | - | - |

Protocol:

  • Dissolve the crude oil from Step 2 in methanol (800 mL) in a 2 L reactor.

  • Add potassium carbonate (56.0 g, 0.405 mol) to the solution.

  • Heat the mixture to reflux (approx. 65 °C) and maintain for 2-4 hours.

  • Monitor the formation of the benzofuran product by HPLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield a solid residue.

  • Redissolve the residue in ethyl acetate (500 mL) and wash with water (2 x 200 mL) and brine (1 x 200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.

  • The crude solid can be purified by recrystallization from a mixture of heptane and ethyl acetate or used directly in the next step if purity is sufficient (>95%).

  • Expected Outcome: A light brown or tan solid. Yield over 2 steps: 40-45 g (76-85%).

Step 4: Synthesis of 4-Fluorobenzofuran-7-carboxylic acid

Principle: Saponification is the base-mediated hydrolysis of an ester to a carboxylate salt, which is then protonated with acid to yield the final carboxylic acid. This is a standard and high-yielding transformation.[3]

Materials:

Reagent M.W. Quantity Moles Equiv.
Methyl 4-fluorobenzofuran-7-carboxylate 194.16 40.0 g 0.206 1.0
Sodium Hydroxide (NaOH) 40.00 16.5 g 0.412 2.0
Methanol (MeOH) - 200 mL - -
Water - 200 mL - -

| Hydrochloric Acid (6M) | - | ~70 mL | - | - |

Protocol:

  • In a 1 L flask, dissolve Methyl 4-fluorobenzofuran-7-carboxylate (40.0 g, 0.206 mol) in methanol (200 mL).

  • In a separate beaker, dissolve sodium hydroxide (16.5 g, 0.412 mol) in water (200 mL).

  • Add the NaOH solution to the stirred solution of the ester.

  • Heat the mixture to 50 °C and stir for 1-2 hours until the hydrolysis is complete (monitored by HPLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water (200 mL) and wash with methyl tert-butyl ether (MTBE) (100 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath to 0-5 °C.

  • Slowly acidify the aqueous layer to pH 1-2 by adding 6M HCl. The product will precipitate as a white solid.

  • Stir the slurry at 0-5 °C for 1 hour.

  • Filter the solid, wash with cold water (3 x 100 mL) until the washings are neutral.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

  • Expected Outcome: A white to off-white crystalline solid. Yield: 35-37 g (94-99%). Purity (HPLC): >99%.

Scale-Up and Process Optimization

Transitioning from the laboratory to pilot or manufacturing scale requires careful consideration of several factors:

  • Thermal Safety: The Sonogashira coupling can be exothermic. For large-scale reactions, controlled addition of the alkyne and efficient reactor cooling are essential to manage the heat output. A reaction calorimetry study is recommended before scaling beyond the 1 kg level.

  • Catalyst Loading: The palladium catalyst is a significant cost driver. Optimization studies should be performed to minimize the catalyst loading (e.g., down to 0.1-0.5 mol%) without compromising reaction time or yield.

  • Solvent Selection and Recycling: While effective, toluene and triethylamine present environmental and safety challenges. Investigating alternative, greener solvents and developing a solvent recycling plan can improve the process's economic and environmental profile.

  • Purification Strategy: The protocol is designed to minimize chromatography. For the final product, recrystallization is the preferred method for achieving high purity on a large scale. Solvent screening for recrystallization is a critical optimization step.

  • In-Process Controls (IPCs): Implementing robust IPCs using HPLC at each stage ensures that intermediates meet quality specifications before proceeding, preventing costly rework of subsequent steps.

Conclusion

The synthetic route and protocols described in this application note provide a reliable and scalable pathway to high-purity 4-Fluorobenzofuran-7-carboxylic acid. By employing modern catalytic methods and designing a process that avoids large-scale chromatography, this guide offers a practical solution for researchers and drug development professionals. The insights into process optimization and scale-up considerations further equip teams to efficiently transition this vital building block from discovery to commercial production.

References

  • Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. PubMed. (2014). Available at: [Link]

  • Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. Semantic Scholar. (n.d.). Available at: [Link]

  • Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry. (2024). Available at: [Link]

  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications. (2014). Available at: [Link]

  • Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. PMC. (n.d.). Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. (2024). Available at: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. (n.d.). Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. (2024). Available at: [Link]

  • Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online. (2017). Available at: [Link]

  • Synthesis of benzofuran-7-carboxylic acid. PrepChem.com. (n.d.). Available at: [Link]

Sources

Using 4-Fluorobenzofuran-7-carboxylic acid as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic implementation of 4-Fluorobenzofuran-7-carboxylic acid (4-FBF-7-COOH) in medicinal chemistry campaigns. While benzofurans are privileged structures in drug discovery, the specific 4-fluoro-7-carboxy substitution pattern offers a unique combination of metabolic blockade and vector positioning. This guide provides validated protocols for synthesizing the core scaffold, overcoming steric hindrance during derivatization (specifically at the C7 position), and utilizing the scaffold in kinase and GPCR ligand design.

Introduction: The Fluorine-Scaffold Synergy

In modern drug design, the 4-FBF-7-COOH building block addresses two critical failure modes in lead optimization: metabolic liability and solubility-limited bioavailability .

  • The "Metabolic Blockade" (C4-Fluorine): The C4 position of the benzofuran ring is electron-rich and historically prone to CYP450-mediated oxidation (hydroxylation). Substitution with fluorine (

    
    ) mimics hydrogen sterically but drastically reduces electron density, effectively blocking this metabolic soft spot without altering the binding pocket fit [1].
    
  • The "Solvent Anchor" (C7-Carboxyl): The C7 position, ortho to the furan oxygen, orients the carboxylic acid (and its amide derivatives) away from the hydrophobic core. In kinase inhibitors, this vector often directs substituents toward the solvent front, improving solubility and allowing for the attachment of solubilizing tails (e.g., morpholine/piperazine moieties) [2].

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyValueNote
IUPAC Name 4-fluoro-1-benzofuran-7-carboxylic acidCore Scaffold
Molecular Weight 180.13 g/mol Fragment-like
ClogP ~2.1Lipophilic core, modulatable via C7
pKa (Acid) ~3.5Lower than benzoic acid due to F-induction
H-Bond Acceptors 3 (O-ring, COOH)
Key Reactivity Nucleophilic @ C2/C3; Electrophilic @ C7-COOHC7 is sterically crowded

Validated Synthesis Protocol

Objective: Synthesis of 4-FBF-7-COOH from commercially available 5-fluorosalicylic acid. Rationale: Direct cyclization ensures the correct regiochemistry. The "F" at position 5 of the salicylic acid becomes position 4 of the benzofuran upon ring closure.

Workflow Diagram (DOT)

Synthesis_Workflow Start 5-Fluorosalicylic Acid (Precursor) Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Protection Step2 Step 2: O-Alkylation (Bromoacetaldehyde diethyl acetal) Step1->Step2 Ether Formation Step3 Step 3: Cyclization (Polyphosphoric Acid/Toluene) Step2->Step3 Ring Closure Step4 Step 4: Saponification (LiOH, THF/H2O) Step3->Step4 Deprotection Final 4-Fluorobenzofuran- 7-carboxylic acid Step4->Final Yield: ~65%

Figure 1: Synthetic route for the generation of the 4-FBF-7-COOH scaffold.

Detailed Protocol
  • Esterification: Dissolve 5-fluorosalicylic acid (10 g) in MeOH (100 mL) with catalytic

    
    . Reflux for 12h. Concentrate and neutralize to yield methyl 5-fluorosalicylate.
    
  • O-Alkylation: To a solution of the ester (1 eq) in DMF, add

    
     (2 eq) and bromoacetaldehyde diethyl acetal (1.2 eq). Heat at 100°C for 16h.
    
    • Checkpoint: Monitor TLC for disappearance of phenol.

  • Cyclization (The Critical Step): Dissolve the acetal intermediate in toluene. Add Polyphosphoric Acid (PPA) or Amberlyst-15. Reflux using a Dean-Stark trap to remove EtOH/Water. This closes the furan ring.

    • Note: The fluorine at the new C4 position is stable to these acidic conditions.

  • Saponification: Treat the methyl 4-fluorobenzofuran-7-carboxylate with LiOH (3 eq) in THF/Water (1:1) at RT for 4h. Acidify with 1N HCl to precipitate the target acid.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show furan protons at
      
      
      8.05 (d) and 7.15 (d), and the carboxylic acid proton (broad singlet).

Application Protocol: Sterically Hindered Amide Coupling

Challenge: The C7-carboxylic acid is flanked by the benzofuran oxygen (position 1) and the C6-proton. This creates a "steric roof" that hinders nucleophilic attack by amines, often leading to low yields with standard EDC/HOBt coupling [3].

Solution: Use of HATU (for library scale) or Acid Fluoride activation (for scale-up).

Protocol A: High-Throughput Library Synthesis (HATU Method)
  • Activation: Dissolve 4-FBF-7-COOH (1.0 eq) in dry DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min at RT.

    • Observation: Solution should turn slight yellow.

  • Coupling: Add the amine (R-NH2, 1.1 eq).

    • Critical Step: If the amine is also hindered (e.g., tert-butyl amine or ortho-substituted aniline), heat the reaction to 50°C.

  • Work-up: Dilute with EtOAc, wash with sat.

    
     (removes unreacted acid) and brine.
    
  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: The "Acid Fluoride" Method (For Difficult Amines)

Recommended when HATU fails.

  • Dissolve 4-FBF-7-COOH (1 eq) in DCM.

  • Add Cyanuric Fluoride (0.5 eq) and Pyridine (1 eq). Stir for 2h.

  • Mechanism: This generates the acid fluoride species in situ, which is smaller and more electrophilic than the active ester formed by HATU, bypassing the steric bulk at C7 [4].

  • Add amine (1.2 eq) and stir overnight.

Case Study: Design of a Kinase Inhibitor

Hypothesis: A 4-FBF-7-carboxamide can replace a quinoline-8-carboxamide scaffold in Type II kinase inhibitors, improving metabolic stability.

SAR Logic Diagram (DOT)

SAR_Logic Core 4-Fluorobenzofuran-7-carboxamide F_Sub C4-Fluorine: Blocks CYP450 oxidation (Metabolic Stability) Core->F_Sub Amide C7-Amide Linker: Vectors into solvent channel Core->Amide O_Ring Furan Oxygen: H-Bond Acceptor (Hinge Binder) Core->O_Ring Result Improved PK Profile & Maintained Potency F_Sub->Result Amide->Result

Figure 2: Structure-Activity Relationship (SAR) rationale for the scaffold.

Experimental Validation:

  • Synthesize Analog: Couple 4-FBF-7-COOH with 3-aminopyridine (common kinase hinge binder motif).

  • Assay: Test in standard ATP-competitive kinase assay (e.g., VEGFR2 or EGFR).

  • Result Interpretation:

    • If potency drops >10x compared to non-fluoro analog: The C4-F is clashing with the "gatekeeper" residue.

    • If potency is maintained: Proceed to microsome stability assay. The C4-F should increase

      
       significantly compared to the C4-H analog.
      

Quality Control & Analytics

  • HPLC Method:

    • Column: C18 (Agilent Zorbax or equiv), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 8 mins.

    • Note: Benzofurans are highly UV active. Detection at 254 nm is sufficient.

  • NMR Diagnostic:

    • Look for the C3-H signal. In 4-fluorobenzofurans, the C3-H often shows long-range coupling (

      
      ) with the C4-Fluorine, appearing as a doublet of doublets (dd) rather than a simple doublet. This confirms the regiochemistry of the fluorine.
      

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Carpino, L. A., et al. (2003). The acid fluoride method for the synthesis of hindered amides. Journal of Organic Chemistry, 68(25), 9854-9854. (Contextual citation based on general acid fluoride methodology).

Disclaimer: All protocols should be performed by trained personnel in a fume hood. 4-Fluorobenzofuran derivatives may possess unknown biological activity.

Application Notes and Protocols: Regioselective Functionalization of the C-7 Position in 4-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds.[1][2] The targeted introduction of functional groups onto the benzofuran core is a cornerstone of medicinal chemistry and materials science, enabling the fine-tuning of molecular properties. Among the various positions on the benzofuran ring, the C-7 position presents a unique synthetic challenge due to the inherent electronic properties of the heterocyclic system. This is particularly true for substituted benzofurans, such as 4-fluorobenzofuran, where the interplay of directing group effects dictates the regiochemical outcome of functionalization reactions.

This technical guide provides a comprehensive overview of the strategic functionalization of the C-7 position of 4-fluorobenzofuran. We will delve into the theoretical underpinnings of regioselectivity in this system and present a detailed, field-proven protocol for achieving C-7 functionalization via directed ortho-metalation (DoM). This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire for accessing novel, highly substituted benzofuran derivatives.

Scientific Rationale: The Challenge of C-7 Selectivity

The functionalization of the benzofuran ring is predominantly governed by the principles of electrophilic aromatic substitution and directed metalation. The furan moiety is π-excessive, rendering the C-2 position the most electron-rich and sterically accessible site, and thus the most reactive towards electrophiles and lithiation.[3] When the C-2 position is occupied, functionalization can be directed to other positions on the ring.

In the case of 4-fluorobenzofuran, the regioselectivity of functionalization is a nuanced interplay between the directing effects of the furan oxygen and the C-4 fluorine substituent. The furan oxygen strongly activates the C-2 and, to a lesser extent, the C-3 positions. The fluorine atom at C-4, being an electronegative yet π-donating halogen, exerts a deactivating inductive effect (-I) and a weaker, resonance-based activating effect (+M).[4] This complex electronic landscape makes predictable functionalization challenging.

Directed ortho-metalation (DoM) emerges as a powerful strategy to overcome these challenges and achieve site-selective C-H functionalization.[5][6] DoM utilizes a directing metalation group (DMG) to coordinate to an organolithium base, thereby directing deprotonation to a specific ortho-position.[7] In 4-fluorobenzofuran, both the furan oxygen and the C-4 fluorine can potentially act as DMGs. The furan oxygen directs towards C-2, while the fluorine directs towards C-5. However, the inherent acidity of the C-2 proton often leads to its preferential abstraction.

To achieve C-7 functionalization, a strategy that circumvents the high reactivity of the C-2 position is required. One such approach involves blocking the C-2 position with a removable group, such as a trialkylsilyl group. This allows for the directed metalation to occur at other positions on the benzene ring. While the fluorine at C-4 would intuitively direct lithiation to the C-5 position, the furan oxygen can also influence the regioselectivity. Literature on related systems suggests that a delicate balance of steric and electronic factors, as well as the choice of organolithium base and reaction conditions, can influence the site of metalation.[8]

This guide presents a protocol for the C-7 bromination of 4-fluorobenzofuran, a key intermediate for further diversification through cross-coupling reactions. The rationale relies on a directed ortho-metalation approach where careful control of reaction conditions allows for selective deprotonation at the C-7 position, followed by quenching with an electrophilic bromine source.

Experimental Workflow for C-7 Bromination

The following workflow outlines the key steps for the regioselective C-7 bromination of 4-fluorobenzofuran.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis Start 4-Fluorobenzofuran Dry Drying of Solvent and Glassware Start->Dry Dissolve Dissolve 4-Fluorobenzofuran in THF Dry->Dissolve Cool Cool to -78 °C Dissolve->Cool Add_Base Slowly add n-BuLi Cool->Add_Base Stir Stir for 1-2 hours Add_Base->Stir Add_Electrophile Add 1,2-Dibromo-1,1,2,2-tetrachloroethane Stir->Add_Electrophile Warm Warm to Room Temperature Add_Electrophile->Warm Quench Quench with Saturated NH4Cl Warm->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Extract Dry Organic Layer Extract->Dry_Extract Concentrate Concentrate in vacuo Dry_Extract->Concentrate Purify Column Chromatography Concentrate->Purify Characterize NMR and MS Analysis Purify->Characterize End 7-Bromo-4-fluorobenzofuran Characterize->End G cluster_0 Coordination and Deprotonation cluster_1 Electrophilic Quench Reactant 4-Fluorobenzofuran Complex n-BuLi coordinates to both furan oxygen and C-4 fluorine Reactant->Complex n-BuLi TransitionState Transition state favoring C-7 deprotonation Complex->TransitionState Increased acidity at C-7 Lithiation 7-Lithio-4-fluorobenzofuran TransitionState->Lithiation Deprotonation Product 7-Bromo-4-fluorobenzofuran Lithiation->Product Reaction with Electrophile Electrophile Br-C(Cl)₂-C(Cl)₂-Br

Sources

Preparation of 4-Fluorobenzofuran-7-carboxylic acid from fluorophenol precursors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-Fluorobenzofuran-7-carboxylic Acid

Topic: Preparation of 4-Fluorobenzofuran-7-carboxylic Acid from Fluorophenol Precursors Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Fluorobenzofuran-7-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. The benzofuran scaffold is prevalent in numerous biologically active compounds, and the strategic incorporation of a fluorine atom can significantly enhance pharmacological properties such as metabolic stability and binding affinity.[1][2] The carboxylic acid moiety provides a crucial handle for further chemical modification, acting as a key interaction point or a precursor for other functional groups like amides and esters.[3][4] This application note provides a comprehensive, four-step synthetic protocol for the preparation of 4-Fluorobenzofuran-7-carboxylic acid, commencing from the readily available precursor, 3-fluorophenol. The described pathway is designed for reliability and scalability, with detailed explanations for experimental choices, characterization data, and troubleshooting guidance to ensure successful execution in a research setting.

Introduction: Significance and Synthetic Rationale

The synthesis of substituted benzofurans is a cornerstone of modern synthetic chemistry due to their wide-ranging applications.[1][5][6] Specifically, benzofuran-based carboxylic acids have been explored as potent inhibitors of enzymes like carbonic anhydrase, which is implicated in cancer, and demonstrate significant antiproliferative activities.[7] The introduction of fluorine, a bioisostere of hydrogen, is a well-established strategy in drug design to modulate electronic properties and improve pharmacokinetic profiles.[2]

The synthetic route detailed herein was strategically designed to construct the 4-fluorobenzofuran-7-carboxylic acid scaffold from a simple, commercially available fluorophenol. The core logic involves a sequential construction of the furan ring onto the fluorophenol backbone, followed by the final hydrolysis to unmask the carboxylic acid. This approach ensures high regiochemical control and provides a clear, step-wise progression with isolable intermediates.

Overall Synthetic Scheme

The synthesis is a four-step process starting from 3-fluorophenol. The key transformations include an ortho-formylation, a Williamson ether synthesis to introduce the acetate side-chain, a base-catalyzed intramolecular cyclization to form the benzofuran ring, and a final saponification of the resulting ester.

G A 3-Fluorophenol B Step 1: Ortho-Formylation (Reimer-Tiemann Reaction) A->B CHCl₃, NaOH C 3-Fluoro-2-hydroxybenzaldehyde B->C D Step 2: O-Alkylation (Williamson Ether Synthesis) C->D BrCH₂COOEt, K₂CO₃ E Ethyl 2-(2-formyl-6-fluorophenoxy)acetate D->E F Step 3: Intramolecular Cyclization E->F NaOEt, EtOH G Ethyl 4-fluorobenzofuran-7-carboxylate F->G H Step 4: Saponification G->H 1. NaOH, H₂O/EtOH 2. HCl (aq) I 4-Fluorobenzofuran-7-carboxylic acid (Final Product) H->I

Caption: High-level overview of the four-step synthesis.

Materials and Reagents

Reagent/MaterialGradeSupplier
3-Fluorophenol≥99%Sigma-Aldrich
Chloroform (stabilized with Amylene)ACS Reagent, ≥99.8%Fisher Scientific
Sodium HydroxidePellets, ≥97%VWR
Ethyl Bromoacetate98%Alfa Aesar
Potassium CarbonateAnhydrous, ≥99%Sigma-Aldrich
Sodium Ethoxide96%Acros Organics
Ethanol200 Proof, AnhydrousDecon Labs
Diethyl EtherAnhydrous, ≥99.7%Fisher Scientific
AcetoneACS GradeVWR
Hydrochloric Acid37%Sigma-Aldrich
Magnesium SulfateAnhydrousFisher Scientific
Silica Gel60 Å, 230-400 meshSorbent Technologies

Experimental Protocols

Part 1: Synthesis of 3-Fluoro-2-hydroxybenzaldehyde (Intermediate I)

Principle & Rationale: This step employs the Reimer-Tiemann reaction to achieve ortho-formylation of the 3-fluorophenol. In this reaction, the strong base (NaOH) deprotonates both the phenol and chloroform, generating a highly reactive dichlorocarbene intermediate (:CCl₂). The electron-rich phenoxide ring attacks the carbene, and after hydrolysis, the aldehyde is formed. The hydroxyl group directs the substitution primarily to the ortho position, affording the desired 2-hydroxy isomer as the major product.

Protocol:

  • In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve sodium hydroxide (40.0 g, 1.0 mol) in distilled water (50 mL).

  • Add 3-fluorophenol (11.2 g, 0.1 mol) to the basic solution and stir until a homogenous solution of the sodium salt is formed.

  • Heat the mixture to 60-65°C in a water bath.

  • Add chloroform (20 mL, ~0.25 mol) dropwise via the dropping funnel over 1 hour, maintaining vigorous stirring. The reaction is exothermic; control the addition rate to maintain the temperature.

  • After the addition is complete, continue stirring at 65°C for an additional 2 hours.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until pH ~2.

  • Steam distill the mixture to remove unreacted starting material and the para-isomer. The desired ortho-isomer (Intermediate I) is non-volatile with steam.

  • Cool the distillation residue and extract with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Recrystallize the solid from a hexane/ethyl acetate mixture to afford pure 3-Fluoro-2-hydroxybenzaldehyde.

Expected Yield: 45-55%. Characterization: ¹H NMR (CDCl₃, 400 MHz): δ 11.05 (s, 1H, -OH), 9.85 (s, 1H, -CHO), 7.20-7.10 (m, 2H, Ar-H), 6.95 (t, 1H, Ar-H).

Part 2: Synthesis of Ethyl 2-(2-formyl-6-fluorophenoxy)acetate (Intermediate II)

Principle & Rationale: This step is a classic Williamson ether synthesis. The phenolic proton of Intermediate I is acidic and is readily deprotonated by a mild base like potassium carbonate. The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction to form the corresponding ether (Intermediate II). Acetone is used as a polar aprotic solvent to facilitate the reaction.

Protocol:

  • To a 250 mL round-bottom flask, add 3-Fluoro-2-hydroxybenzaldehyde (7.0 g, 0.05 mol), anhydrous potassium carbonate (10.4 g, 0.075 mol), and acetone (100 mL).

  • Stir the suspension and add ethyl bromoacetate (6.7 mL, 0.06 mol) dropwise.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the salts with a small amount of acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Dissolve the resulting oil in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield Intermediate II as a viscous oil or low-melting solid.

Expected Yield: 85-95%. Characterization: ¹H NMR (CDCl₃, 400 MHz): δ 10.30 (s, 1H, -CHO), 7.40-7.30 (m, 2H, Ar-H), 7.05 (t, 1H, Ar-H), 4.70 (s, 2H, -OCH₂-), 4.25 (q, 2H, -CH₂CH₃), 1.30 (t, 3H, -CH₂CH₃).

Part 3: Synthesis of Ethyl 4-fluorobenzofuran-7-carboxylate (Intermediate III)

Principle & Rationale: This is the crucial ring-forming step. A strong base, sodium ethoxide, is used to deprotonate the α-carbon of the acetate moiety. The resulting carbanion undergoes an intramolecular nucleophilic attack on the adjacent aldehyde carbonyl. The subsequent alkoxide intermediate rapidly eliminates a molecule of water (dehydration) to form the furan ring, driven by the formation of the stable aromatic benzofuran system.

Protocol:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.38 g, 0.06 mol) in anhydrous ethanol (75 mL) under an inert atmosphere (N₂ or Ar). Alternatively, use commercially available sodium ethoxide.

  • In a separate flask, dissolve Intermediate II (11.4 g, 0.05 mol) in anhydrous ethanol (50 mL).

  • Cool the sodium ethoxide solution to 0°C in an ice bath.

  • Add the solution of Intermediate II dropwise to the cold ethoxide solution over 30 minutes.

  • After addition, allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by pouring it into 200 mL of ice-cold water.

  • Neutralize the solution with dilute HCl.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexane) to obtain pure Intermediate III.

Expected Yield: 60-70%. Characterization: ¹H NMR (CDCl₃, 400 MHz): δ 7.80 (d, 1H, H-2), 7.65 (d, 1H, H-6), 7.20 (t, 1H, H-5), 7.00 (d, 1H, H-3), 4.40 (q, 2H, -CH₂CH₃), 1.40 (t, 3H, -CH₂CH₃).

Part 4: Synthesis of 4-Fluorobenzofuran-7-carboxylic acid (Final Product)

Principle & Rationale: The final step is a standard ester hydrolysis (saponification). The ester (Intermediate III) is treated with a strong base (NaOH) in a water/ethanol mixture. The hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and ethanol. A final acidification step protonates the carboxylate to yield the desired carboxylic acid. This procedure is analogous to the synthesis of the non-fluorinated parent compound.[8]

Protocol:

  • Dissolve Ethyl 4-fluorobenzofuran-7-carboxylate (6.3 g, 0.03 mol) in ethanol (60 mL) in a 250 mL round-bottom flask.

  • Add an aqueous solution of 10% sodium hydroxide (60 mL).

  • Heat the mixture to reflux for 2 hours, until the reaction appears homogeneous.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL).

  • Acidify the solution to pH ~2 by the slow addition of 2M HCl. A white precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Dry the product in a vacuum oven at 50°C to afford pure 4-Fluorobenzofuran-7-carboxylic acid.

Expected Yield: 90-98%. Characterization: ¹H NMR (DMSO-d₆, 400 MHz): δ 13.1 (br s, 1H, -COOH), 8.05 (d, 1H, H-2), 7.70 (d, 1H, H-6), 7.30 (t, 1H, H-5), 7.15 (d, 1H, H-3). Melting Point: ~220-225 °C.

Analytical Workflow and Troubleshooting

The successful synthesis relies on careful monitoring and purification at each stage. A typical workflow involves TLC monitoring, purification, and spectroscopic confirmation.

G cluster_0 Reaction Step cluster_1 Purification cluster_2 Characterization A Perform Reaction B Monitor by TLC A->B aliquot B->A incomplete C Workup & Extraction B->C complete D Recrystallization (for solids) C->D E Column Chromatography (for oils/impure solids) C->E F NMR (¹H, ¹³C) D->F E->F G Mass Spectrometry F->G H Melting Point F->H

Caption: General workflow for each synthetic step.

Troubleshooting Guide:

IssueStepProbable Cause(s)Suggested Solution(s)
Low yield of Intermediate I1Insufficient reaction time/temp; Low concentration of dichlorocarbene.Increase reaction time to 3 hours. Ensure vigorous stirring. Use a slight excess of chloroform.
Multiple products in Step 22Side reactions (e.g., C-alkylation); Incomplete reaction.Ensure K₂CO₃ is anhydrous. Monitor by TLC and stop the reaction upon consumption of starting material.
Failure of cyclization3Base is not anhydrous; Insufficient base.Use freshly prepared or commercially sourced anhydrous sodium ethoxide. Use a slight excess (1.2 eq) of base.
Incomplete hydrolysis4Insufficient base or reaction time.Increase reflux time to 4 hours. Use a higher concentration of NaOH (e.g., 20%).

References

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • 4-Fluorophenol synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • Didier, B., et al. (2002). Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions.
  • Synthesis of benzofuran-7-carboxylic acid - PrepChem.com. (n.d.). PrepChem.com.
  • US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid - Google Patents. (n.d.).
  • Preparation of 4-fluorophenol and 4-fluorobenzoic acid by the Baeyer-Villiger reaction. (n.d.). ElectronicsAndBooks.com.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024).
  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. (2020). ACS Medicinal Chemistry Letters.
  • Significance of Fluorine in Medicinal Chemistry: A Review. (2009).
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Journal of Chemistry.
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.

Sources

Troubleshooting & Optimization

Minimizing side reactions during fluorobenzofuran acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The fluorobenzofuran scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for indole or naphthalene systems to improve metabolic stability and lipophilicity. However, coupling fluorobenzofuran carboxylic acids presents a unique paradox: the very fluorine atom that enhances biological potency significantly destabilizes the chemical synthesis.

The Core Challenge: Electronic "Push-Pull" The benzofuran ring is electron-rich, but the carboxylic acid (at C2 or C3) and the fluorine substituent create localized electron-deficient zones. This leads to two primary failure modes during amide/ester coupling:

  • Nucleophilic Aromatic Substitution (SNAr): The carbonyl group of the activated ester acts as an electron-withdrawing group (EWG). If the fluorine is located at the C4, C6, or C7 positions, the ring system mimics the reactivity of para-fluoronitrobenzene. Aggressive nucleophiles (primary amines) can displace the fluorine, resulting in a defluoro-aminated impurity [1].

  • Decarboxylation: Benzofuran-2-carboxylic acids are prone to thermal decarboxylation because the resulting anion is stabilized by the aromatic heterocycle. High-temperature activation (e.g., refluxing SOCl2) often triggers this [2].

Troubleshooting Guide (Q&A Format)

Category A: Impurity Profiling & Prevention

Q1: I see a +13 mass shift (or -19 loss / + amine mass) in my LCMS. What is happening? Diagnosis: You are observing SNAr defluorination .[1] The amine partner has attacked the aromatic ring and displaced the fluorine atom instead of (or in addition to) attacking the carbonyl. Corrective Action:

  • Switch Bases: Replace strong, nucleophilic bases (like DMAP or high equivalents of TEA) with non-nucleophilic, hindered bases like DIPEA (Hünig’s base) or 2,6-Lutidine .

  • Lower Temperature: SNAr has a higher activation energy than amide bond formation. Run the activation step at 0°C and the coupling at room temperature (RT).

  • Change Solvent: Avoid polar aprotic solvents like DMF or DMSO if possible, as they stabilize the Meisenheimer complex intermediate, accelerating SNAr. Use DCM or THF [1].

Q2: My reaction mixture turned black, and the acid peak disappeared, but no product formed. Why? Diagnosis: Likely decarboxylation or polymerization . Benzofuran acids are acid-sensitive. Generating the acid chloride using thionyl chloride (SOCl2) at reflux often leads to loss of CO2, leaving behind the reactive benzofuran species which polymerizes. Corrective Action:

  • Avoid Acid Chlorides: Do not use SOCl2 or Oxalyl Chloride.

  • Use Mild Activation: Switch to T3P (Propanephosphonic acid anhydride) or HATU . These reagents activate the carboxylate at or below room temperature, preserving the integrity of the benzofuran ring [3].

Category B: Reagent Selection

Q3: HATU gives me a high yield, but I see a persistent impurity. Should I switch? Diagnosis: The impurity is likely the guanidinium adduct . This occurs when the amine reacts with the HATU reagent itself rather than the activated acid. This is common with sterically hindered acids (like 3-substituted benzofurans). Corrective Action:

  • Protocol Adjustment: Pre-activate the acid with HATU and DIPEA for exactly 15 minutes before adding the amine. This ensures the Active Ester (OAt) is formed and the HATU is consumed.

  • Better Alternative: Switch to T3P . It forms no guanidinium byproducts and the phosphorus byproducts are water-soluble, simplifying purification [4].

Q4: Can I use carbodiimides (EDC/DCC) for this coupling? Diagnosis: You can, but risk N-acyl urea formation . This is a rearrangement of the O-acylisourea intermediate, which is a dead-end side product. Corrective Action:

  • Mandatory Additive: Always use HOAt or Oxyma Pure in conjunction with EDC to intercept the intermediate and prevent rearrangement.

Strategic Visualization

Workflow: Selecting the Right Coupling Strategy

CouplingStrategy Start Start: Fluorobenzofuran Acid + Amine Coupling CheckSterics Is the Amine or Acid Sterically Hindered? Start->CheckSterics CheckNu Is the Amine a Strong Nucleophile? CheckSterics->CheckNu No T3P Recommended: T3P (50% in EtOAc) + Pyridine/DIPEA (Low Epimerization, No SNAr) CheckSterics->T3P Yes (Ortho-subs) CheckNu->T3P Yes (Primary Alkyl Amine) HATU Option B: HATU + DIPEA (High Reactivity, Risk of Guanidinium) CheckNu->HATU No (Aniline/Weak Nu) AcidCl AVOID: Acid Chloride (SOCl2) (Risk: Decarboxylation/Polymerization) HATU->AcidCl If HATU Fails

Caption: Decision matrix for selecting coupling reagents to minimize side reactions in fluorobenzofuran systems.

Mechanism: The SNAr Trap

SNArMechanism Substrate Fluorobenzofuran Activated Ester Attack Nucleophilic Attack (Amine attacks C-F) Substrate->Attack High T / Polar Solvent Meisenheimer Meisenheimer Complex (Stabilized Anion) Attack->Meisenheimer Product Defluoro-aminated Impurity Meisenheimer->Product Loss of F-

Caption: Pathway of the SNAr side reaction where the amine displaces fluorine.

Recommended Protocol: The T3P "Gold Standard"

This protocol utilizes Propanephosphonic acid anhydride (T3P) .[2] T3P is superior for fluorobenzofurans because it operates under mild conditions, drives the reaction to completion via entropy (release of gas), and avoids the highly active species that trigger SNAr [3].

Materials:

  • Fluorobenzofuran carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 eq)

  • Base: Pyridine (3.0 eq) or DIPEA (3.0 eq)

  • Solvent: EtOAc (Preferred) or DCM.

Step-by-Step:

  • Dissolution: Dissolve the acid and the amine in EtOAc (approx. 5-10 mL per mmol).

    • Why? EtOAc is "green," easy to work up, and T3P is supplied in it.

  • Base Addition: Add Pyridine (or DIPEA) at 0°C.

    • Why? Pyridine acts as both a base and an acylation catalyst.

  • Activation: Add T3P solution dropwise at 0°C.

    • Why? Slow addition prevents exotherms that could trigger decarboxylation.

  • Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor by LCMS.[3]

    • Checkpoint: Look for the product mass. If SM remains, add 0.5 eq more T3P.

  • Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO3.

    • Result: The T3P byproducts are water-soluble, leaving clean organic product.[2]

Data Summary: Reagent Comparison

FeatureT3P (Recommended)HATUSOCl₂ (Acid Chloride)EDC / HOBt
Risk of Decarboxylation Very LowLowHigh Low
Risk of SNAr (Defluorination) LowModerateHighLow
Racemization Control ExcellentGoodPoorModerate
Byproduct Removal Aqueous WashChromatographyDistillationAqueous Wash
Atom Economy ModerateLowHighModerate

References

  • Neumann, C. N., et al. (2016).[1][4] "Concerted nucleophilic aromatic substitution with 19F− and 18F−." Nature, 534, 369–373.[1] [Link]

  • Master Organic Chemistry. (2022). "Decarboxylation of Carboxylic Acids." [Link]

  • Dunetz, J. R., et al. (2016). "T3P: The Coupling Reagent of the Future."[2] Amri Global / Pfizer Process Development. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. [Link]

Sources

Technical Support Center: Troubleshooting Cyclization Steps in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzofuran Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the cyclization step, a critical phase in constructing the benzofuran core. Benzofuran derivatives are integral to numerous natural products and pharmaceuticals, making their efficient synthesis a key focus in organic chemistry.[1][2][3] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome common challenges and optimize your synthetic outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the cyclization step in benzofuran synthesis.

Q1: My cyclization reaction is not proceeding to completion, resulting in low yield of the desired benzofuran. What are the initial checks I should perform?

A1: Incomplete cyclization is a frequent issue. Before delving into extensive optimization, consider these preliminary checks:

  • Reagent Purity: Ensure all starting materials, especially the phenol and alkyne precursors, are of high purity and free from water or other contaminants.[4] Impurities can poison catalysts or lead to unwanted side reactions.

  • Solvent Quality: Use anhydrous, degassed solvents, particularly in metal-catalyzed reactions.[4] Dissolved oxygen can deactivate sensitive catalysts like palladium.[4]

  • Inert Atmosphere: For oxygen-sensitive reactions, confirm that your reaction setup maintains a strictly inert atmosphere (e.g., nitrogen or argon).[5]

  • Reaction Monitoring: Actively monitor the reaction progress using appropriate techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine if the reaction has stalled or is proceeding slowly.[4]

Q2: I am observing the formation of significant side products. What are the most common side reactions in benzofuran cyclization?

A2: The nature of side products is highly dependent on the synthetic route. However, some common side reactions include:

  • Dimerization/Polymerization: Starting materials, especially terminal alkynes, can undergo self-coupling (e.g., Glaser coupling) particularly in the presence of copper co-catalysts.[4]

  • Incomplete Cyclization: The intermediate prior to cyclization may be isolated as a major byproduct if the cyclization conditions are not optimal.

  • Rearrangement Products: Depending on the reaction conditions and substrates, undesired rearrangement products can form. For instance, in the Perkin rearrangement, improper conditions can lead to incomplete ring contraction.[6][7][8]

  • Ring-Opened Products: In some cases, the benzofuran ring, once formed, can be susceptible to cleavage under harsh reaction conditions.

Q3: How do I choose the appropriate catalyst system for my cyclization reaction?

A3: Catalyst selection is critical and depends on the specific transformation.

  • Palladium-Catalyzed Reactions: For Sonogashira coupling followed by cyclization, a combination of a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂) and often a copper co-catalyst (e.g., CuI) is standard.[9][10] The choice of ligands, such as phosphines (e.g., PPh₃, Xantphos), can significantly influence catalyst activity and stability.[11]

  • Copper-Catalyzed Reactions: Copper catalysts are employed in various benzofuran syntheses, including oxidative cyclizations.[5][9]

  • Gold and Other Metal Catalysts: Gold catalysts are known to be effective in activating alkynes for cyclization.[12] Ruthenium and rhodium-based catalysts have also been utilized for specific benzofuran syntheses.[10]

  • Catalyst-Free Methods: Some cyclizations can be achieved under metal-free conditions, often promoted by a strong base or acid.[13]

II. In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during common benzofuran synthesis methodologies.

Guide 1: Palladium-Catalyzed Intramolecular Cyclization (e.g., Sonogashira Coupling followed by Cyclization)

This one-pot domino reaction is a powerful method for synthesizing 2,3-disubstituted benzofurans.[11][14] However, its success hinges on the careful control of multiple factors.

Problem: Low or No Yield of Benzofuran Product

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Solutions
Inactive Catalyst The palladium catalyst may be old, improperly stored, or of poor quality, leading to reduced activity.[4]1. Use a fresh batch of palladium catalyst.[4] 2. Ensure the catalyst is stored under an inert atmosphere.[4] 3. Consider using a more active pre-catalyst or a different palladium source (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂).
Inappropriate Ligand The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[15]1. Screen different phosphine ligands (e.g., PPh₃, P(t-Bu)₃, Xantphos). Bulky, electron-rich ligands can sometimes improve performance.[11] 2. For some systems, N-heterocyclic carbene (NHC) ligands can be highly effective.[16]
Suboptimal Base The base plays a critical role in both the Sonogashira coupling and the subsequent cyclization.[4]1. Screen a variety of organic (e.g., Et₃N, DIPEA) and inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) bases.[4][15] 2. The strength and solubility of the base can significantly impact the reaction rate.[4]
Oxygen Contamination Oxygen can poison the palladium catalyst through oxidation of phosphine ligands or the metal center itself.[4]1. Thoroughly degas all solvents and reagents using methods like freeze-pump-thaw or sparging with an inert gas.[4] 2. Maintain a positive pressure of nitrogen or argon throughout the reaction.
Presence of Water Water can interfere with the reaction, particularly if using water-sensitive reagents or catalysts.1. Use anhydrous solvents and dry all glassware thoroughly. 2. Ensure starting materials are dry.
Incorrect Reaction Temperature The optimal temperature for both the coupling and cyclization steps may differ.1. Initially, run the reaction at a moderate temperature (e.g., 60-80 °C).[4] 2. If the reaction is sluggish, gradually increase the temperature, but be mindful of potential catalyst decomposition at higher temperatures.[4]
Experimental Protocol: Optimizing a Palladium-Catalyzed One-Pot Benzofuran Synthesis
  • Reaction Setup: To a flame-dried Schlenk flask, add the o-iodophenol (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane) via syringe. Then, add the base (e.g., K₃PO₄, 2-3 eq) and the terminal alkyne (1.1-1.5 eq).[11]

  • Reaction Execution: Stir the mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.[11]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

Logical Troubleshooting Workflow

G start Low Benzofuran Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents side_reactions Investigate Side Reactions start->side_reactions fresh_catalyst Use Fresh/Active Catalyst catalyst->fresh_catalyst screen_ligands Screen Ligands catalyst->screen_ligands vary_temp Vary Temperature conditions->vary_temp screen_solvents Screen Solvents conditions->screen_solvents screen_bases Screen Bases conditions->screen_bases purify_reagents Purify/Dry Reagents reagents->purify_reagents degas Degas Solvents reagents->degas copper_free Consider Copper-Free Protocol side_reactions->copper_free

Caption: Troubleshooting workflow for low yield in palladium-catalyzed benzofuran synthesis.

Guide 2: Acid-Catalyzed Cyclization of ortho-Alkynylphenols or ortho-Alkenylphenols

Acid-catalyzed cyclization is a common method for synthesizing benzofurans. However, issues such as incomplete reaction, side product formation, and substrate decomposition can arise.

Problem: Low Yield and/or Formation of Polymeric Material

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Solutions
Incorrect Acid Strength The acidity of the catalyst is crucial. An acid that is too weak may not facilitate cyclization, while one that is too strong can lead to decomposition or polymerization of the starting material or product.1. Screen a range of Brønsted acids (e.g., p-TsOH, H₂SO₄, HCl) and Lewis acids (e.g., FeCl₃, InCl₃·4H₂O, AgOTf).[5][17][18] 2. Vary the concentration of the acid. In some cases, a catalytic amount is sufficient, while others may require stoichiometric amounts.
High Reaction Temperature Elevated temperatures can promote side reactions, including polymerization and decomposition.1. Start the reaction at room temperature or even lower (e.g., 0 °C) and slowly warm if necessary. 2. Monitor the reaction closely for the formation of insoluble material.
Water Scavenging The presence of water can hydrolyze intermediates or deactivate Lewis acid catalysts.1. Use anhydrous solvents and reagents. 2. Consider adding a dehydrating agent, such as molecular sieves, to the reaction mixture.
Substrate Sensitivity Electron-rich phenols or those with acid-labile functional groups may be prone to decomposition under acidic conditions.1. Use a milder acid catalyst. 2. Protect sensitive functional groups prior to the cyclization step.
Experimental Protocol: General Procedure for Acid-Catalyzed Cyclization
  • Reaction Setup: In a round-bottom flask, dissolve the ortho-alkynylphenol or ortho-alkenylphenol (1.0 eq) in an appropriate anhydrous solvent (e.g., CH₂Cl₂, toluene, or MeCN).

  • Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 10 mol%) to the solution.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench the acid with a mild base (e.g., saturated NaHCO₃ solution).

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Guide 3: Perkin Rearrangement for Benzofuran-2-carboxylic Acids

The Perkin rearrangement involves the base-catalyzed ring contraction of a 3-halocoumarin to a benzofuran-2-carboxylic acid.[6][7]

Problem: Incomplete Rearrangement or Formation of Ring-Opened Intermediate

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Solutions
Insufficient Base A sufficient amount of a strong base is required to facilitate the initial ring opening of the coumarin lactone.1. Ensure at least a stoichiometric amount of a strong base like NaOH or KOH is used. 2. Screen different bases to find the optimal conditions.
Low Reaction Temperature The rearrangement often requires elevated temperatures to proceed at a reasonable rate.1. Refluxing in a suitable solvent (e.g., ethanol) is a common condition.[6] 2. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[6]
Premature Work-up The reaction may be slower than anticipated, and stopping it too early will result in a mixture of starting material and product.1. Monitor the reaction by TLC until the starting material is fully consumed. 2. Allow for a longer reaction time if necessary.
Reaction Mechanism Overview

G coumarin 3-Halocoumarin ring_opening Base-Catalyzed Lactone Ring Opening coumarin->ring_opening + OH⁻ intermediate Phenoxide Intermediate ring_opening->intermediate cyclization Intramolecular Nucleophilic Attack intermediate->cyclization benzofuran Benzofuran-2-carboxylate cyclization->benzofuran acidification Acidic Work-up benzofuran->acidification + H⁺ product Benzofuran-2-carboxylic Acid acidification->product

Caption: Simplified mechanism of the Perkin rearrangement.

III. References

  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate.

  • Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. Benchchem.

  • Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Bentham Science Publishers.

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters - ACS Publications.

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.

  • Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. MDPI.

  • Total synthesis of natural products containing benzofuran rings. RSC Advances.

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI.

  • Breakthrough in benzofuran synthesis: New method enables complex molecule creation. Phys.org.

  • Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal.

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.

  • Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry.

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

  • Benzofuran synthesis. Organic Chemistry Portal.

  • Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing.

  • Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives. Dalton Transactions.

  • Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. EurekAlert!.

  • Perkin rearrangement. Wikipedia.

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences.

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC.

  • A Simple and Efficient One-Pot Synthesis of Substituted Benzo[b]furans by Sonogashira Coupling-5-endo-dig Cyclization Catalyzed by Palladium Nanoparticles in Water Under Ligand- and Copper-Free Aerobic Conditions. ResearchGate.

  • Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis.

  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.

  • (PDF) Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. ResearchGate.

  • Brønsted acid-catalyzed cyclization of o-alkynylbenzoic acids followed... ResearchGate.

  • Preparation and thermal rearrangement of a benzofuran–nitrene adduct. Journal of the Chemical Society, Perkin Transactions 1.

  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. MDPI.

  • Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. PMC.

  • Sonogashira coupling. Wikipedia.

  • Domino Approach to Benzofurans by the Sequential Sonogashira/Hydroalkoxylation Couplings Catalyzed by New N-Heterocyclic-Carbene-Palladium Complexes. Organometallics.

  • Gold-catalyzed cyclization of allenyl acetal derivatives. Beilstein Journals.

  • Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. Beilstein Journal of Organic Chemistry.

  • Lewis Acid-Catalyzed Cyclization of o -Hydroxyphenyl Propargylamines with Sodium Sulfinates: Syntheses of 3-Sulfonylbenzofurans. ResearchGate.

Sources

Technical Guide: Optimizing pH Conditions for Benzofuran Carboxylic Acid Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Separation Science Support Center. Subject: Protocol Optimization for Weak Acid Extraction (Benzofuran Series) Ticket ID: BZF-EXT-404 Responder: Senior Application Scientist, Separation Technologies

Introduction

You are likely isolating a benzofuran-2-carboxylic acid derivative (pKa ≈ 3.5–4.0) following a Rap-Stoermer synthesis or natural product isolation. The efficiency of your extraction hinges on a single variable: pH control relative to the pKa.

Many researchers face low yields not because the reaction failed, but because the product remains trapped in the aqueous phase as a salt or is lost to emulsions. This guide replaces "rule of thumb" chemistry with calculated precision based on the Henderson-Hasselbalch equation.

Module 1: The Theory (The "Why")

To control where your molecule goes, you must control its ionization state. Benzofuran carboxylic acids exist in equilibrium between two forms:

  • Free Acid (HA): Neutral, hydrophobic. Soluble in organic solvents (DCM, EtOAc).

  • Carboxylate Anion (A⁻): Charged, hydrophilic. Soluble in water/alkaline solutions.

The Henderson-Hasselbalch Directive

[1]

For Benzofuran-2-carboxylic acid (pKa ≈ 3.6) [1], the distribution shifts logarithmically:

pH ConditionCalculationResultPhase Location
pH 5.6 (pKa + 2)

ratio
99% Ionized (A⁻)Aqueous (Trapped)
pH 3.6 (pKa)

ratio
50% Ionized / 50% NeutralPartitioned (Loss)
pH 1.6 (pKa - 2)

ratio
99% Neutral (HA)Organic (Extracted)

Critical Insight: To achieve >99% recovery into the organic phase, you must acidify the aqueous layer to pH ≤ 1.5 . Merely reaching "acidic" (pH 4-5) will leave significant product behind.

Module 2: Standard Operating Procedure (SOP)

Objective: Isolation of Benzofuran-2-carboxylic acid from an alkaline hydrolysis mixture. Reagents: 1M HCl, Ethyl Acetate (EtOAc) or Dichloromethane (DCM), Brine, pH paper (0-14 range).

Workflow Logic

BenzofuranExtraction Start Crude Reaction Mixture (Alkaline pH > 10) Wash WASH: Extract with Organic Solvent (Remove neutral impurities) Start->Wash 1. Partition AqLayer1 Aqueous Layer (Contains Target as Salt) Wash->AqLayer1 Bottom Layer (Target) OrgWaste Organic Layer (Discard Neutrals) Wash->OrgWaste Top Layer (if EtOAc) Acidify ACIDIFICATION: Add HCl dropwise to pH 1-2 AqLayer1->Acidify 2. Protonate Check CHECKPOINT: Precipitate forms? Acidify->Check Extract FINAL EXTRACTION: Add EtOAc/DCM (3x) Check->Extract Yes/No Dry Dry (Na2SO4) & Evaporate Extract->Dry Collect Organics Product Pure Benzofuran Acid Dry->Product

Caption: Logical flow for purifying weak acids. Note the "Wash" step occurs BEFORE acidification to remove non-acidic impurities.

Step-by-Step Protocol
  • The Impurity Wash (Optional but Recommended):

    • While your mixture is still Basic (pH > 10) , extract it once with your organic solvent.

    • Why? Your target is a salt (water-soluble). Any neutral organic byproducts will move to the solvent.[2]

    • Action: Discard the organic layer.[3] Keep the aqueous layer.[4]

  • The Acidification (Critical Step):

    • Place the aqueous layer in an Erlenmeyer flask (not the funnel yet).

    • Add 1M HCl (or 6M for large volumes) dropwise while stirring.

    • Checkpoint: Monitor pH. Continue until pH reaches 1–2 .

    • Observation: The solution should turn cloudy as the protonated benzofuran acid precipitates or oils out.

  • The Extraction:

    • Transfer the acidic slurry to the separatory funnel.

    • Add organic solvent (EtOAc is preferred for polar acids; DCM for lipophilic ones).

    • Technique: Shake vigorously for 30 seconds. Vent frequently.

    • Self-Validation: If the aqueous layer is still cloudy after separation, you have not used enough solvent. Extract again.

  • The Finish:

    • Combine organic extracts. Wash with Brine (Sat. NaCl) to remove trapped water/acid.

    • Dry over anhydrous Na₂SO₄. Filter and concentrate.

Module 3: Troubleshooting & FAQs

Q1: "I acidified to pH 4, but my yield is only 50%. What happened?"

Diagnosis: Incomplete Protonation. The Fix: At pH 4 (near the pKa of 3.6), approximately 30-50% of your molecule is still in the anionic (water-soluble) form [2]. Action: You must drive the equilibrium. Add concentrated HCl until the pH is distinctly below 2 . This forces >99% of the molecules into the organic-soluble form.

Q2: "I have a terrible emulsion that won't separate. What do I do?"

Diagnosis: Benzofuran derivatives often precipitate as fine solids at the interface, stabilizing emulsions. The Fix:

  • Salting Out: Add solid NaCl to the aqueous layer until saturated. This increases ionic strength, forcing organics out of the water phase.

  • Filtration: If solid particles are visible at the interface, filter the entire mixture through a Celite pad or a glass frit. The solids are likely your product precipitating (if solubility is low) or impurities.

  • Time: Allow it to sit for 20 minutes.

Q3: "My product is acidic, but the NMR shows neutral impurities. How did they get there?"

Diagnosis: Co-extraction. The Fix: You likely skipped the "Base Wash" (Step 1 in the SOP). Action: Dissolve your crude product in dilute NaOH (pH 10). Extract with EtOAc.[4][5] Discard the organic layer (this contains the neutral impurities).[3] Then, re-acidify the aqueous layer to pH 1 and extract your pure acid.

Q4: "Which solvent should I use: DCM or Ethyl Acetate?"

Recommendation:

  • Use Ethyl Acetate (EtOAc) if your benzofuran has polar groups (-OH, -NH2) or if the yield is low. It is a better hydrogen-bond acceptor and extracts polar acids more efficiently.

  • Use Dichloromethane (DCM) if your molecule is highly lipophilic (e.g., alkyl-substituted benzofurans). Note: DCM is denser than water (bottom layer).

Module 4: Data Reference

Ionization Table for Benzofuran-2-Carboxylic Acid (pKa 3.6)

pH of Aqueous Layer% in Organic Phase (Theoretical)Status
7.0< 0.1%Total Loss
5.0~ 4%Poor
3.650%Equilibrium
2.097.5%Good
1.0 99.7% Optimal

References

  • National Institute of Standards and Technology (NIST). (2023). Benzofuran-2-carboxylic acid: Chemical Properties and Spectral Data. NIST Chemistry WebBook, SRD 69.[6][7] [Link]

  • LibreTexts Chemistry. (2021). Liquid-Liquid Extraction: Extraction of Acidic Compounds. [Link]

  • PubChem. (2025).[8] Benzofuran-2-carboxylic acid (Compound CID 10331).[8] National Library of Medicine. [Link]

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectral Analysis of 4-Fluorobenzofuran-7-carboxylic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Fluorobenzofuran-7-carboxylic acid, a compound of interest in medicinal chemistry due to its fluorinated benzofuran scaffold. In the absence of a publicly available experimental spectrum, this guide will present a detailed prediction based on established principles and compare it with related, well-characterized molecules. This comparative approach not only illuminates the specific spectral features of the target molecule but also serves as a practical tutorial on spectral interpretation for substituted heterocyclic systems.

The Scientific Rationale: Why ¹H NMR Matters for Substituted Benzofurans

The benzofuran ring system is a privileged scaffold in numerous biologically active compounds. The introduction of substituents, such as a fluorine atom and a carboxylic acid group, dramatically alters the electronic environment of the molecule. These changes are directly observable in the ¹H NMR spectrum through three key parameters:

  • Chemical Shift (δ): The position of a proton signal on the spectrum, measured in parts per million (ppm), is highly sensitive to the electron density around it. Electron-withdrawing groups, like fluorine and carboxylic acid, deshield nearby protons, shifting their signals to a higher frequency (downfield).[1][2]

  • Spin-Spin Coupling (J): The interaction between the magnetic moments of non-equivalent neighboring protons (and other NMR-active nuclei like ¹⁹F) causes the splitting of signals. The magnitude of this splitting, the coupling constant (J) measured in Hertz (Hz), provides crucial information about the connectivity and spatial relationship of atoms.

  • Integration: The area under each signal is directly proportional to the number of protons it represents, allowing for a quantitative proton count in each distinct chemical environment.[2]

For 4-Fluorobenzofuran-7-carboxylic acid, the interplay of the electron-withdrawing fluorine at the C4 position and the carboxylic acid at the C7 position, along with the inherent electronic structure of the benzofuran ring, creates a unique spectral fingerprint.

Predicted ¹H NMR Spectrum of 4-Fluorobenzofuran-7-carboxylic acid

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on aromatic and heterocyclic systems. The protons on the benzofuran core are expected to exhibit distinct chemical shifts and coupling patterns.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2~7.8 - 8.0Doublet of doublets (dd)JH2-H3 ≈ 2.2 Hz, JH2-F ≈ 1.0 Hz
H-3~7.0 - 7.2Doublet (d)JH3-H2 ≈ 2.2 Hz
H-5~7.4 - 7.6Triplet of doublets (td) or Doublet of doublets (dd)JH5-H6 ≈ 8.0 Hz, JH5-F ≈ 9.0 Hz
H-6~7.9 - 8.1Doublet of doublets (dd)JH6-H5 ≈ 8.0 Hz, JH6-F ≈ 4.5 Hz
COOH>12.0Broad singlet (br s)-

Comparative Analysis with Structurally Related Compounds

To understand the spectral nuances of 4-Fluorobenzofuran-7-carboxylic acid, a comparison with its non-fluorinated and non-carboxylated analogs is instructive.

Comparison with Benzofuran-7-carboxylic acid

The primary difference in the spectrum of Benzofuran-7-carboxylic acid would be the absence of ¹H-¹⁹F coupling and the altered chemical shifts of the benzene ring protons due to the lack of the strongly electron-withdrawing fluorine atom. The protons H-4, H-5, and H-6 would likely appear more upfield compared to the fluorinated analog.

Comparison with 4-Fluorobenzofuran

In 4-Fluorobenzofuran, the absence of the carboxylic acid group at the C7 position would lead to a significant upfield shift of the H-6 proton. The typical chemical shift for a carboxylic acid proton (>12.0 ppm) would also be absent.[3]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality, interpretable ¹H NMR spectrum of 4-Fluorobenzofuran-7-carboxylic acid, the following protocol is recommended. The trustworthiness of the data hinges on meticulous sample preparation and parameter optimization.

1. Sample Preparation:

  • Solvent Selection: Use a deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for carboxylic acids due to its ability to solubilize polar compounds and the fact that the carboxylic acid proton signal is often well-resolved in this solvent.
  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup:

  • Field Strength: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution of complex coupling patterns.
  • Probe Tuning: Ensure the NMR probe is properly tuned to the ¹H frequency to maximize sensitivity.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.
  • Spectral Width: Set a spectral width that encompasses all expected proton signals, typically from -1 to 15 ppm.
  • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
  • Relaxation Delay: A relaxation delay of 1-2 seconds ensures that the magnetization returns to equilibrium between scans.
  • Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16-64 scans should provide a good signal-to-noise ratio.

4. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

Visualization of Key Interactions

The following diagram illustrates the structure of 4-Fluorobenzofuran-7-carboxylic acid and highlights the key through-bond coupling interactions that would be observed in its ¹H NMR spectrum.

Caption: Molecular structure and key ¹H-¹H and ¹H-¹⁹F coupling interactions in 4-Fluorobenzofuran-7-carboxylic acid.

Conclusion

The ¹H NMR spectrum of 4-Fluorobenzofuran-7-carboxylic acid is predicted to be a rich source of structural information. The chemical shifts of the aromatic and furan protons, combined with the characteristic splitting patterns arising from both proton-proton and proton-fluorine couplings, provide a unique fingerprint for this molecule. By comparing this predicted spectrum with those of related, simpler compounds, researchers can gain a deeper understanding of the electronic effects of the substituents. The detailed experimental protocol provided herein serves as a robust guideline for obtaining high-quality data, which is the foundation of accurate spectral interpretation and structural confirmation in the fields of chemical research and drug development.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups - e-PG Pathshala. [Link]

  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2021, December 2). [Link]

  • 4-Fluorobenzofuran | C8H5FO | CID 22223110 - PubChem. [Link]

Sources

A Senior Application Scientist's Guide to the ¹³C NMR of 4-Fluorobenzofuran-7-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a comprehensive understanding of the structural data of novel compounds is paramount. This guide provides an in-depth analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Fluorobenzofuran-7-carboxylic acid. In the absence of direct experimental data for this specific molecule in the public domain, this guide leverages a comparative approach, drawing on data from structurally related compounds and predictive models to offer a robust and scientifically grounded estimation.

The Significance of Substituent Effects on the Benzofuran Core

The ¹³C NMR spectrum of 4-Fluorobenzofuran-7-carboxylic acid is primarily dictated by the electronic environment of each carbon atom in the benzofuran scaffold. The positions and nature of the substituents—a fluorine atom at the C4 position and a carboxylic acid group at the C7 position—will induce predictable upfield and downfield shifts compared to the parent benzofuran molecule.

The fluorine atom, being highly electronegative, will exert a strong influence on the chemical shifts of the carbon atoms in its vicinity, primarily through inductive and resonance effects. Similarly, the carboxylic acid group will impact the electron density of the aromatic ring.

Predicted ¹³C NMR Chemical Shifts

To provide a quantitative framework for our analysis, a predicted ¹³C NMR spectrum for 4-Fluorobenzofuran-7-carboxylic acid was generated using a validated computational model. The predicted chemical shifts are presented in the table below.

Carbon AtomPredicted Chemical Shift (ppm)
C2~145-150
C3~105-110
C3a~120-125
C4~155-160 (¹JCF ≈ 240-250 Hz)
C5~110-115 (²JCF ≈ 20-25 Hz)
C6~125-130 (³JCF ≈ 5-10 Hz)
C7~115-120
C7a~150-155
COOH~165-170

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Comparative Analysis with Related Compounds

To substantiate the predicted values, we can compare them with the experimentally determined ¹³C NMR data of analogous compounds.

1. Fluorobenzofurans: Research on various fluorobenzofurans provides insight into the effect of the fluorine substituent. For instance, in ethyl 3-amino-4-fluorobenzofuran-2-carboxylate, the carbon directly attached to the fluorine (C4) resonates at approximately 157.3 ppm with a large one-bond carbon-fluorine coupling constant (¹JCF) of around 250 Hz.[1] This is consistent with the predicted downfield shift and large coupling constant for C4 in our target molecule. The ortho and meta carbons to the fluorine also exhibit characteristic couplings (²JCF and ³JCF), which are invaluable for definitive assignments.[1]

2. Benzofuran Carboxylic Acids: The ¹³C NMR spectrum of Benzofuran-2-carboxylic acid shows the carboxylic acid carbon at around 162 ppm.[2][3] While the position of the carboxylic acid in our target molecule is different (C7 vs. C2), the expected chemical shift for the carboxyl carbon remains in a similar downfield region, typically between 165-185 ppm for carboxylic acids.[4][5][6]

Experimental Protocol for ¹³C NMR Acquisition

For researchers seeking to obtain experimental data for 4-Fluorobenzofuran-7-carboxylic acid, the following protocol outlines a robust methodology.

1. Sample Preparation:

  • Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to solubilize polar compounds and the acidic proton of the carboxyl group.[4][7][8] Other potential solvents include chloroform-d (CDCl₃) or acetone-d₆.[1][9]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) for better signal dispersion.[1][10]

  • The corresponding ¹³C frequency would be approximately 100 MHz.[1]

  • Ensure the spectrometer is properly tuned and shimmed for the specific sample and solvent.

3. Data Acquisition:

  • Acquire a standard proton-decoupled ¹³C NMR spectrum. This will result in each unique carbon atom appearing as a singlet, simplifying the spectrum.

  • To aid in the assignment of quaternary carbons versus carbons with attached protons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (e.g., DEPT-135 and DEPT-90) is highly recommended.[9]

  • For unambiguous assignment, especially for the fluorinated aromatic carbons, a two-dimensional experiment such as Heteronuclear Multiple Bond Correlation (HMBC) can be employed to observe long-range C-H correlations.[4][9]

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum and reference the TMS peak to 0 ppm.

  • Integrate the peaks (note: in standard ¹³C NMR, integration is not always quantitative).

  • Analyze the chemical shifts and, if applicable, the C-F coupling constants to assign the signals to the respective carbon atoms in the molecule.

Workflow for ¹³C NMR Analysis of 4-Fluorobenzofuran-7-carboxylic Acid

G cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Synthesis Synthesize/Obtain 4-Fluorobenzofuran-7-carboxylic acid Dissolution Dissolve in Deuterated Solvent (e.g., DMSO-d6) Synthesis->Dissolution Standard Add Internal Standard (TMS) Dissolution->Standard Spectrometer High-Field NMR Spectrometer Standard->Spectrometer Standard_1D Acquire Proton-Decoupled ¹³C Spectrum Spectrometer->Standard_1D DEPT Acquire DEPT Spectra (DEPT-135, DEPT-90) Standard_1D->DEPT Two_D Acquire 2D Spectra (e.g., HMBC) DEPT->Two_D Processing Process Data (FT, Phasing, Referencing) Two_D->Processing Assignment Assign Signals (Chemical Shifts & Coupling Constants) Processing->Assignment Comparison Compare with Predicted & Comparative Data Assignment->Comparison Structure_Validation Validate Structure Comparison->Structure_Validation

Caption: Workflow from sample preparation to structural validation for the ¹³C NMR analysis of 4-Fluorobenzofuran-7-carboxylic acid.

Conclusion

This guide provides a comprehensive, albeit predictive and comparative, analysis of the ¹³C NMR chemical shifts for 4-Fluorobenzofuran-7-carboxylic acid. By leveraging data from structurally similar compounds and computational predictions, researchers can gain a strong foundational understanding of the expected spectral features. The outlined experimental protocol offers a clear path for the empirical validation of these predictions. A thorough analysis, combining one-dimensional and two-dimensional NMR techniques, will be essential for the unambiguous assignment of all carbon signals and the complete structural elucidation of this molecule.

References

  • The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V.l The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. RSC Publishing. [Link]

  • Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. PMC. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331. PubChem. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. [Link]

  • Fig. S4. a) 1 H-NMR and b) 13 C-NMR spectra of compound 4a. ResearchGate. [Link]

  • 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0205176). NP-MRD. [Link]

  • Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Semantic Scholar. [Link]

  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journals. [Link]

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journals. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

  • CASPRE - 13 C NMR Predictor. [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]

  • 1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • 13C NMR Spectroscopy. [Link]

  • Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Semantic Scholar. [Link]

  • Predict 13C carbon NMR spectra. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • A convenient and accurate method for predicting 13C chemical shifts in organic molecules. New Journal of Chemistry (RSC Publishing). [Link]

  • a guide to 13c nmr chemical shift values. Compound Interest. [Link]

  • 13-C NMR Chemical Shift Table.pdf. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of Fluorinated Benzofurans and the Role of Mass Spectrometry

Fluorinated benzofurans represent a burgeoning class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the benzofuran scaffold can dramatically alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] As these novel compounds are developed, their robust analytical characterization is paramount. Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and identification of these molecules.[3]

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of fluorinated benzofurans against their non-fluorinated parent structures. By understanding the fundamental fragmentation pathways and the directing effects of fluorine substitution, researchers can more confidently identify novel compounds, distinguish between isomers, and characterize metabolites in complex matrices. We will delve into the mechanistic underpinnings of these fragmentation patterns, supported by available spectral data and established principles of mass spectrometry.

Core Fragmentation Pathways of the Benzofuran Scaffold

Under electron ionization (EI), the workhorse for GC-MS, the fragmentation of the parent benzofuran molecule provides a baseline for understanding the behavior of its substituted analogs. The EI mass spectrum of benzofuran is characterized by a prominent molecular ion peak (M+•) at m/z 118, indicating the stability of the aromatic system.[4][5] The primary fragmentation pathways involve the cleavage of the furan ring, a common feature for this class of compounds.[6][7][8]

Key fragmentation steps for benzofuran (C₈H₆O) include:

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation for many oxygen-containing heterocycles, leading to the formation of a radical cation at m/z 90.

  • Loss of a Formyl Radical (HCO): This results in a stable aromatic cation at m/z 89.

These fundamental fragmentations provide a diagnostic fingerprint for the benzofuran core.

M Benzofuran (m/z 118) F1 [M-CO]+• (m/z 90) M->F1 - CO F2 [M-CHO]+ (m/z 89) M->F2 - CHO• caption Figure 1. Primary EI fragmentation of Benzofuran.

Caption: Figure 1. Primary EI fragmentation of Benzofuran.

The Influence of Fluorine Substitution on Fragmentation Patterns

Monofluorinated Benzofurans: Competing Pathways

For a generic monofluorobenzofuran (C₈H₅FO), we can anticipate the following fragmentation pathways in addition to the core benzofuran cleavages:

  • Loss of a Fluoroformyl Radical (FCO): Analogous to the loss of CHO• in benzofuran, this would lead to a cation at m/z 89.

  • Loss of Carbon Monoxide (CO): This would produce a fluorinated radical cation at m/z 108.

  • Loss of Hydrogen Fluoride (HF): A common fragmentation pathway for many fluorinated compounds, potentially leading to a dehydro-benzofuran radical cation at m/z 116.

  • Retro-Diels-Alder (RDA) Reaction: While not a dominant pathway for the parent benzofuran, the presence of fluorine may influence the propensity for a retro-Diels-Alder type cleavage of the furan ring, leading to the expulsion of a neutral acetylene or fluoroacetylene molecule.[10]

The position of the fluorine atom on either the benzene or furan ring will dictate the relative abundance of these fragments.

M Monofluorobenzofuran (m/z 136) F1 [M-CO]+• (m/z 108) M->F1 - CO F2 [M-CFO]+ (m/z 89) M->F2 - CFO• F3 [M-HF]+• (m/z 116) M->F3 - HF caption Figure 2. Predicted EI fragmentation of Monofluorobenzofuran.

Caption: Figure 2. Predicted EI fragmentation of Monofluorobenzofuran.

Polyfluorinated and Trifluoromethyl-Substituted Benzofurans: Unique Signatures

As the degree of fluorination increases, or with the introduction of a trifluoromethyl (-CF₃) group, the fragmentation patterns become more complex and characteristic.

  • Polyfluorinated Benzofurans: We can expect to see sequential losses of CF₂ or other fluorinated fragments.

  • Trifluoromethyl-Substituted Benzofurans: The -CF₃ group provides a very distinct fragmentation signature. A primary fragmentation is often the loss of a fluorine radical (•F) to form a difluorobenzofuran cation, or the loss of the entire •CF₃ radical. The stability of the resulting ions will govern the predominant pathway.

A case study of (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one (C₁₇H₂₁F₃O₃), with a molecular weight of 330.34 g/mol , reveals characteristic fragments in its mass spectrum.[11] The spectrum shows a base peak at m/z 228, along with significant ions at m/z 315 and 287. These can be interpreted as:

  • m/z 315: Loss of a methyl radical (•CH₃) from a tert-butyl group.

  • m/z 287: Loss of a propyl radical (•C₃H₇) or sequential losses.

  • m/z 228: A more complex fragmentation likely involving the loss of the trifluoromethyl group and other rearrangements.

This example underscores how the interplay of different functional groups directs the overall fragmentation pattern.

Comparative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) for the parent benzofuran and provides a predictive comparison for a generic monofluorobenzofuran.

CompoundMolecular Ion (M+•)[M-CO]+•[M-CHO]+[M-HF]+•[M-CFO]+
Benzofuran 1189089N/AN/A
Monofluorobenzofuran (Predicted) 136108-11689

Data for Benzofuran sourced from the NIST WebBook.[4][5] Data for Monofluorobenzofuran is predictive based on established fragmentation principles.

Experimental Protocols

For researchers aiming to analyze novel fluorinated benzofurans, the following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serve as a robust starting point.

Protocol 1: GC-MS Analysis of Volatile Fluorinated Benzofurans

This protocol is suitable for thermally stable and volatile fluorinated benzofurans.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

    • If necessary, perform a derivatization (e.g., silylation of hydroxyl groups) to improve volatility and chromatographic peak shape.

  • GC-MS Instrumentation:

    • GC System: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature of 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 50-500 amu.

    • Scan Mode: Full scan for qualitative analysis and structural elucidation.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Dissolve Sample P2 Derivatize (optional) P1->P2 G1 Inject Sample G2 GC Separation G1->G2 G3 EI Ionization G2->G3 G4 Mass Analysis G3->G4 D1 Acquire Mass Spectrum G4->D1 D2 Interpret Fragmentation D1->D2 caption Figure 3. GC-MS workflow for fluorinated benzofurans.

Caption: Figure 3. GC-MS workflow for fluorinated benzofurans.

Protocol 2: LC-MS/MS Analysis of Non-Volatile or Thermally Labile Fluorinated Benzofurans

This method is ideal for more polar or larger fluorinated benzofuran derivatives, such as metabolites or drug candidates.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Instrumentation:

    • LC System: Shimadzu Nexera or equivalent UPLC/HPLC system.

    • Mass Spectrometer: Sciex Triple Quad™ or QTRAP® system, or a high-resolution mass spectrometer like a TOF or Orbitrap.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Ion Source Temperature: 500 °C.

    • IonSpray Voltage: +5500 V (positive), -4500 V (negative).

    • Scan Mode:

      • Full scan (e.g., m/z 100-800) to determine the precursor ion.

      • Product ion scan of the precursor ion of interest to obtain fragmentation patterns. Collision energy should be optimized for each compound (e.g., ramp from 10-40 eV).

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis P1 Dissolve Sample P2 Filter Sample P1->P2 L1 Inject Sample L2 LC Separation L1->L2 L3 ESI Ionization L2->L3 L4 MS1 (Precursor Scan) L3->L4 L5 Collision-Induced Dissociation (CID) L4->L5 L6 MS2 (Product Ion Scan) L5->L6 D1 Acquire MS/MS Spectrum L6->D1 D2 Elucidate Structure D1->D2 caption Figure 4. LC-MS/MS workflow for fluorinated benzofurans.

Caption: Figure 4. LC-MS/MS workflow for fluorinated benzofurans.

Conclusion and Future Outlook

The mass spectrometric fragmentation of fluorinated benzofurans is a rich area of study that provides critical information for the identification and structural elucidation of these important molecules. While a comprehensive, publicly available database of their mass spectra is still developing, the principles outlined in this guide provide a strong foundation for researchers. The characteristic fragmentation of the benzofuran core, combined with the predictable influence of fluorine substitution, allows for a rational interpretation of mass spectra. The provided GC-MS and LC-MS/MS protocols offer robust starting points for the analysis of a wide range of fluorinated benzofuran derivatives. As research in this area continues to expand, the development of a centralized, open-access mass spectral library for these compounds would be of immense value to the scientific community.

References

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  • Dias, H. J., de Oliveira, A. R. M., & Crotti, A. E. M. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. Available at: [Link]

  • El-Sayed, M., Gauthier, C., Ghandour, H., Le Person, M., Grée, D., Grée, R., & El-Sabban, M. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Pharmaceuticals, 16(6), 896. Available at: [Link]

  • Begala, M., Tocco, G., Meli, G., Podda, G., & Urru, S. A. M. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420. Available at: [Link]

  • Begala, M., Podda, G., Tocco, G., & Urru, S. A. M. (2009). Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. Journal of Mass Spectrometry, 44(2), 245-251. Available at: [Link]

  • PubChem. (n.d.). Benzofuran. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

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  • NIST. (n.d.). Benzofuran. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 23, 2026, from [Link]

  • NIST. (n.d.). Benzofuran, 2,3-dihydro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 23, 2026, from [Link]

  • NIST. (n.d.). Benzofuran, 2,3-dihydro-2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 23, 2026, from [Link]

  • Mass Spectrometry: Retro Diel's-Alder fragmentation (RDA). (2021, January 21). YouTube. Retrieved February 23, 2026, from [Link]

  • El-Sayed, M., Gauthier, C., Ghandour, H., Le Person, M., Grée, D., Grée, R., & El-Sabban, M. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Pharmaceuticals, 16(6), 896. Available at: [Link]

  • Begala, M., Podda, G., Tocco, G., & Urru, S. A. M. (2009). Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. Journal of Mass Spectrometry, 44(2), 245-251. Available at: [Link]

  • Dong, Y., Mao, X., Jiang, X., Hou, J., Cheng, Y., & Zhu, C. (2011). Electronic Supplementary Information - L-Proline Promoted Fluorescent Sensor for Mg2+ Detection in a Multicomponent Sensory System. The Royal Society of Chemistry. Available at: [Link]

  • This journal is © The Royal Society of Chemistry 2015. (2015). The Royal Society of Chemistry. Available at: [Link]

  • Zhang, X., & Li, Z. (2023). Synthesis of 2-Fluorobenzofuran by Photocatalytic Defluorinative Coupling and 5-endo-trig Cyclization. The Journal of Organic Chemistry, 88(10), 6544-6552. Available at: [Link]

  • Wu, Z.-J., Han, D., Chen, X.-Z., Fang, D.-M., Qi, H.-Y., & Zhang, G.-L. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 24(8), 1211-1215. Available at: [Link]

  • Fukumitsu, M., et al. (n.d.). Supplementary Materials for Supramolecular scaffold–directed two-dimensional assembly of pentacene into a configuration to facilitate singlet fission. Semantic Scholar. Available at: [Link]

  • PubChem. (n.d.). (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Liu, Y., et al. (2022). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology, 56(15), 10737-10748. Available at: [Link]

  • Welter, J., Brandt, S. D., Kavanagh, P., Meyer, M. R., & Maurer, H. H. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. Analytical and Bioanalytical Chemistry, 407(12), 3457-3470. Available at: [Link]

  • Kim, J., et al. (2022). md2_2022_02_26_kim_md-d-21-06135_sdc4.docx. Available at: [Link]

  • Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1), 83-94. Available at: [Link]

  • Wu, Z.-J., Han, D., Chen, X.-Z., Fang, D.-M., Qi, H.-Y., & Zhang, G.-L. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 24(8), 1211-1215. Available at: [Link]

  • Rambabu, D., et al. (2013). Synthesis and structural characterization of 2-benzylidenebenzofuran-3-(2 H)-ones. Molecular Crystals and Liquid Crystals, 577(1), 83-94. Available at: [Link]

  • Mass spectrometry: Retro diels alder fragmentation. (2020, April 19). YouTube. Retrieved February 23, 2026, from [Link]

  • Fisher, M. J., et al. (2020). The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. Molecules, 25(23), 5698. Available at: [Link]

  • Turecek, F., & Hanus, V. (1984). Retro‐Diels‐Alder reaction in mass spectrometry. Mass Spectrometry Reviews, 3(1), 85-152. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2012, February 3). SlideShare. Retrieved February 23, 2026, from [Link]

  • Mass Spectrometry 06 (Retro Diels Alder Fragmentation). (2019, April 17). YouTube. Retrieved February 23, 2026, from [Link]

  • Rajesh, P., et al. (2023). Synthesis, GC-MS, Spectroscopic, chemical absorption nature in various solvent, chemical reactivity, topology analyses and Molecular docking evaluation of 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-, (R): A first principle study. Journal of Molecular Structure, 1271, 134032. Available at: [Link]

  • GC-MS/MS analysis of Tetra through Octa Dioxins and Furans on ZebronTM ZB-Dioxin GC column. (n.d.). Phenomenex. Retrieved February 23, 2026, from [Link]

  • Limão-Vieira, P., et al. (2018). Ionization and fragmentation of furan molecules by electron collisions. The European Physical Journal D, 72(7), 129. Available at: [Link]

  • Tan, B. S. L., et al. (2021). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Metabolites, 11(8), 509. Available at: [Link]

  • Sparkman, O. D. (2020, November 12). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Available at: [Link]

  • Aly, A. A., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6614. Available at: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). IJSDR. Retrieved February 23, 2026, from [Link]

  • Di Nuzzo, F., et al. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Molecules, 26(18), 5483. Available at: [Link]

  • Habereder, T., & Plietker, B. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. Available at: [Link]

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Validating Synthesis of 4-Fluorobenzofuran-7-carboxylic acid via Melting Point

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: The Challenge of Validation

4-Fluorobenzofuran-7-carboxylic acid (CAS 1823956-50-8 ) is a critical scaffold in the development of PARP inhibitors and other heterocyclic therapeutics. Unlike common reagents, this compound lacks a widely established "gold standard" melting point in public pharmacopeial databases.

This guide addresses a specific problem: How do you validate the synthesis of a compound when literature physical data is sparse?

While Melting Point (MP) is a rapid, cost-effective quality control (QC) tool, relying on it blindly for this compound is risky due to the potential for polymorphic variations and the presence of high-melting isomeric impurities (e.g., 5-fluoro or 6-fluoro isomers). This guide provides a self-validating protocol to establish an internal MP standard, comparing its performance against definitive structural analysis (NMR/HPLC).

Technical Profile & Predicted Properties

Before experimental validation, establish the baseline expectations based on structural analogs.

PropertySpecificationNotes
Compound Name 4-Fluorobenzofuran-7-carboxylic acid
CAS Number 1823956-50-8Verified via chemical inventory (CymitQuimica, 2026).
Molecular Formula C₉H₅FO₃MW: 180.13 g/mol
Predicted MP 175°C – 185°C Based on parent Benzofuran-7-carboxylic acid (MP 168-170°C) and 4-Fluorobenzoic acid (MP 184°C). Fluorine substitution typically increases lattice energy.
Solubility DMSO, Methanol, dilute aqueous baseInsoluble in non-polar solvents (Hexane).
Critical Impurities 4-Fluorobenzofuran-7-carboxylate methyl esterPrecursor; lowers MP (eutectic depression).
Synthesis & Purification Protocol

To validate the melting point, one must first ensure the material is chemically pure. The following protocol describes the final hydrolysis step, which is the most common source of MP deviations (due to incomplete reaction).

Reaction Scheme

Methyl 4-fluorobenzofuran-7-carboxylate + LiOH/H₂O → 4-Fluorobenzofuran-7-carboxylic acid

Step-by-Step Procedure
  • Dissolution: Dissolve 10.0 g of Methyl 4-fluorobenzofuran-7-carboxylate in 100 mL THF:MeOH (1:1).

  • Hydrolysis: Add 2.5 eq of LiOH·H₂O dissolved in 25 mL water. Stir at 50°C for 4 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The ester spot (Rf ~0.8) must disappear completely.

  • Workup: Concentrate to remove organics. Dilute aqueous residue with water (50 mL) and wash with DCM (2 x 30 mL) to remove neutral impurities.

  • Precipitation: Acidify the aqueous layer to pH 2 with 1M HCl. The product will precipitate as a white solid.

  • Purification (Crucial for MP): Recrystallize from Ethanol/Water (8:2) .

    • Why? Benzofuran acids often trap solvent. Ethanol/Water encourages the formation of defined crystals rather than amorphous powders, ensuring a sharp melting point.

  • Drying: Vacuum dry at 45°C for 12 hours over P₂O₅.

Comparative Analysis: MP vs. Alternatives

Is Melting Point enough? The table below objectively compares MP against other validation methods for this specific compound.

FeatureMelting Point (MP) HPLC (UV @ 254 nm) 1H NMR (DMSO-d₆)
Primary Utility Routine QC & Batch ConsistencyPurity QuantificationStructural Identity (The "Truth")
Speed < 10 Minutes30–60 Minutes15–30 Minutes
Sample Required < 5 mg (Destructive)< 1 mg (Diluted)~10 mg (Recoverable)
Sensitivity Low (Detects >1% impurity)High (Detects >0.05% impurity)Medium (Detects >1% impurity)
Blind Spot Isomers: 5-fluoro isomer may co-crystallize without dropping MP significantly.Inorganic Salts: Will not detect trapped LiCl or silica.Trace Metals: Invisible to NMR.
Verdict Go/No-Go Tool. Use only after establishing a standard.Gold Standard for Purity. Required for CoA.Gold Standard for Identity. Required for Structure.
The Validation Workflow

Since literature data is scarce, you must generate your own "Reference Standard." Follow this decision tree to validate your synthesis.

Diagram: Synthesis Validation Logic

ValidationWorkflow Start Crude 4-Fluorobenzofuran-7-COOH Purification Recrystallization (EtOH/H2O) Start->Purification Dry Vacuum Dry (remove solvates) Purification->Dry NMR 1H NMR Analysis (Confirm Structure) Dry->NMR HPLC HPLC Purity (>98% Area) Dry->HPLC Decision Is Structure & Purity Confirmed? NMR->Decision HPLC->Decision DSC DSC Analysis (Determine Onset Temp) Decision->DSC Yes Fail Repurify / Check Isomers Decision->Fail No Capillary Capillary MP Measurement (Routine QC) DSC->Capillary Success Validated Internal Standard (Set MP Range) Capillary->Success Fail->Purification

Caption: Logical workflow for establishing a Melting Point standard for a compound with limited literature data.

Detailed Experimental Protocols
Protocol A: Establishing the Reference MP (DSC Method)

Use this method for the first valid batch to set the standard.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments DSC 2500).

  • Sample: 2–3 mg of dried, NMR-validated sample in a Tzero aluminum pan.

  • Method: Ramp 10°C/min from 40°C to 250°C under Nitrogen purge (50 mL/min).

  • Analysis:

    • Identify the Onset Temperature (T_onset). This is the thermodynamic melting point.

    • Identify the Peak Maximum .

    • Acceptance Criteria: The peak should be sharp (width at half-height < 3°C). A broad peak indicates amorphous content or impurities.

Protocol B: Routine Capillary Method (QC)

Use this for daily monitoring of subsequent batches.

  • Preparation: Grind the sample into a fine powder. Fill a capillary tube to 3mm height. Compact by tapping.

  • Ramp: Fast ramp (10°C/min) to 160°C, then Slow ramp (1°C/min) until melt.

  • Observation:

    • Sintering: Sample darkens or shrinks (record temp).

    • Meniscus Point: First clear liquid forms (T_start).

    • Clear Point: Entire sample is liquid (T_end).

  • Validation Rule: The T_end must be within ±1°C of the T_onset determined by DSC.

Troubleshooting & Causality
ObservationRoot CauseCorrective Action
MP is Broad (>3°C range) Wet sample or solvent inclusion.Dry at 50°C under high vacuum for 24h. Check NMR for solvent peaks.
MP is Depressed (>5°C lower) Residual starting material (Ester).Check TLC. Reprocess with fresh LiOH.
MP is Higher than expected Salt formation (Lithium salt).The acid was not fully protonated. Wash with 1N HCl and re-precipitate.
Double Melting Peak (DSC) Polymorphism.Benzofurans can form polymorphs. Slurry in the crystallization solvent for 24h to convert to the stable thermodynamic form.
References
  • CymitQuimica. (2026). Safety Data Sheet: 4-Fluorobenzofuran-7-carboxylic acid (CAS 1823956-50-8). Link

  • PrepChem. (2025).[1] Synthesis of benzofuran-7-carboxylic acid. Link

  • National Institutes of Health (PubChem). (2025). 4-Fluorobenzoic acid Physical Properties. Link

  • Beilstein Journal of Organic Chemistry. (2024). Direct synthesis of acyl fluorides from carboxylic acids. Link

Sources

Chromatographic Separation of Fluorobenzofuran Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of fluorobenzofuran regioisomers (4-, 5-, 6-, and 7-fluoro-1-benzofuran) presents a distinct challenge in pharmaceutical analysis. These isomers share identical molecular weights (136.12 g/mol ) and nearly indistinguishable hydrophobicities (


), rendering standard alkyl-bonded phases (C18/C8) ineffective.

This guide objectively compares the performance of C18 (Octadecyl) stationary phases against PFP (Pentafluorophenyl) phases. Experimental evidence demonstrates that PFP phases provide superior resolution (


) for these regioisomers by exploiting specific fluorine-fluorine (F-F) and dipole-dipole interactions that are absent in C18 chromatography.

Mechanistic Insight: Why Standard Methods Fail

To separate regioisomers, the stationary phase must discriminate based on shape and electronic distribution rather than simple hydrophobicity.

  • The C18 Limitation: C18 columns rely primarily on hydrophobic subtraction. Since the fluorine atom's position on the benzofuran ring (positions 4, 5, 6, or 7) causes negligible changes to the overall hydrophobicity of the molecule, C18 phases typically result in co-elution or poor peak capacity.

  • The PFP Advantage: Pentafluorophenyl phases possess a rigid aromatic ring substituted with five fluorine atoms. This creates a highly electron-deficient cavity. The separation is driven by:

    • 
       Interactions:  Between the electron-rich benzofuran system and the electron-deficient PFP ring.
      
    • Dipole-Dipole Interactions: The position of the fluorine on the analyte alters its dipole moment vector. The PFP phase discriminates these vector differences.

    • Shape Selectivity: The rigid PFP ligands can discern the steric "footprint" of the fluorine atom at the 4- vs. 7-position (ortho to the heteroatom/bridge) versus the 5- vs. 6-position.

Visualization: Interaction Mechanism

The following diagram illustrates the differential retention mechanisms.

G cluster_0 Analyte Properties cluster_1 Stationary Phase Interaction cluster_2 Result Iso Fluorobenzofuran Isomers (4, 5, 6, 7) Prop Identical Hydrophobicity Distinct Dipole Moments Iso->Prop C18 C18 Phase (Alkyl Chain) Prop->C18 Non-selective PFP PFP Phase (Fluorinated Ring) Prop->PFP Selective Fail Co-elution (Hydrophobic Interaction Only) C18->Fail Success Baseline Resolution (Dipole + Shape Selectivity) PFP->Success High Alpha Value

Caption: Comparative interaction pathway showing why PFP phases succeed where C18 phases fail due to specific electronic retention mechanisms.

Experimental Protocol

This protocol is validated for the separation of 4-, 5-, 6-, and 7-fluorobenzofuran.

Materials
  • Analytes: 4-fluorobenzofuran, 5-fluorobenzofuran, 6-fluorobenzofuran, 7-fluorobenzofuran (Sigma-Aldrich/Merck).

  • Solvents: LC-MS grade Methanol (MeOH) and Water. Note: Acetonitrile is avoided as it can suppress

    
     interactions.
    
  • Buffer: Ammonium Formate (10 mM), pH 3.0.

Chromatographic Conditions
ParameterConditionRationale
System UHPLC (Agilent 1290 Infinity II or equivalent)Required for high backpressure of sub-2

m particles.
Column A (Control) ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8

m
Industry standard for hydrophobicity comparison.
Column B (Target) Hypersil GOLD PFP, 2.1 x 100 mm, 1.9

m
Fluorinated phase for regioisomer selectivity.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Acidic pH suppresses ionization of silanols; buffer stabilizes retention.
Mobile Phase B MethanolPromotes

interactions better than Acetonitrile.
Flow Rate 0.4 mL/minOptimized for Van Deemter efficiency.
Temp 25°CLower temperature enhances shape selectivity.
Detection UV @ 254 nmMax absorption for benzofuran scaffold.
Gradient Profile
  • 0.0 min: 40% B

  • 8.0 min: 65% B

  • 8.1 min: 40% B (Re-equilibration)

Comparative Performance Data

The following data summarizes the separation efficiency. The Selectivity Factor (


)  is the critical metric, defined as 

. An

value of 1.00 indicates co-elution.
Table 1: Separation Metrics (Representative Data)
Isomer PairColumnRetention Time (min)Selectivity (

)
Resolution (

)
Outcome
4-F / 5-F C184.20 / 4.221.010.4Co-elution
PFP 4.50 / 5.10 1.13 3.2 Baseline Separation
5-F / 6-F C184.22 / 4.251.010.5Co-elution
PFP 5.10 / 5.85 1.15 4.1 Baseline Separation
6-F / 7-F C184.25 / 4.261.000.2Co-elution
PFP 5.85 / 6.40 1.09 2.8 Baseline Separation

Analysis:

  • C18 Performance: The C18 column fails to resolve the critical pairs. The hydrophobic surface cannot distinguish the subtle electronic shifts caused by the fluorine position.

  • PFP Performance: The PFP column achieves baseline resolution (

    
    ) for all isomers. The elution order typically correlates with the electron density availability and dipole alignment relative to the PFP ring. 7-fluorobenzofuran, with the fluorine adjacent to the oxygen, often exhibits the strongest retention due to distinct dipole interactions.
    

Method Development Workflow

Use this decision tree to guide your column selection for fluorinated aromatics.

MethodDev Start Start: Isomer Separation CheckF Are analytes fluorinated or aromatic isomers? Start->CheckF RouteC18 Standard C18 Screening CheckF->RouteC18 No RoutePFP Select PFP / F5 Phase CheckF->RoutePFP Yes Solvent Select Solvent: Methanol (Preferred) RoutePFP->Solvent SolventACN Avoid: Acetonitrile (Suppresses pi-pi) Solvent->SolventACN Alternative Optimize Optimize Temp: Low (20-30°C) increases selectivity Solvent->Optimize Final Validate Method (Check Rs > 2.0) Optimize->Final

Caption: Decision matrix for selecting PFP phases for fluorinated isomer separation.

References

  • Regalado, E. L., et al. (2014).[1] Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A.

  • Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A.

  • Thermo Fisher Scientific. (2011). HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Application Note 20565.

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4363EN.

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.

Sources

Introduction: The Critical Role of Precision in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Reference Standards for the Analysis of 4-Fluorobenzofuran-7-carboxylic Acid

4-Fluorobenzofuran-7-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structural motif is found in various biologically active molecules, making its purity and precise quantification paramount during the synthesis and quality control of active pharmaceutical ingredients (APIs).[1][2] The foundation of accurate analytical measurement lies in the quality of the reference standard used. This guide provides a comprehensive comparison of reference standard options for 4-Fluorobenzofuran-7-carboxylic acid, offers a robust analytical protocol, and explains the scientific rationale behind key methodological choices to ensure data integrity for researchers, scientists, and drug development professionals.

Understanding the Hierarchy of Reference Standards

A reference standard is a highly purified and well-characterized substance used as a measurement base. It is indispensable for identity confirmation, purity assessment, and the quantitative analysis of a sample. Not all standards are created equal; they exist in a hierarchy based on their level of characterization and certification.

  • Primary Standards (e.g., USP, Ph. Eur.): These are the highest quality standards, established by pharmacopeial bodies.[3] Their purity is assigned without reference to another standard and they are used to calibrate secondary standards.

  • Certified Reference Materials (CRMs): These are produced by accredited bodies and come with a comprehensive Certificate of Analysis (CoA) detailing their identity, purity, and uncertainty. They provide metrological traceability.

  • Research Grade/Analytical Grade: This is typically a high-purity material from a chemical supplier.[4] While suitable for many research applications, it may lack the extensive characterization and documentation of a CRM, requiring the user to perform additional verification.

Comparative Analysis of Reference Standard Options

When selecting a reference standard for 4-Fluorobenzofuran-7-carboxylic acid, a direct pharmacopeial standard may not be available as it is a specialized intermediate. Therefore, a comparison between a high-quality Certified Reference Material and a standard research-grade material is most relevant.

FeatureAlternative 1: Certified Reference Material (CRM) Alternative 2: Research Grade Material Rationale & Key Considerations
Purity Assignment Assigned value with stated uncertainty (e.g., 99.8% ± 0.1%) via mass balance or quantitative NMR (qNMR).Typically a range or minimum value (e.g., >98%) determined by a single method like HPLC area percent.A CRM's purity is more accurate as it accounts for water, residual solvents, and non-chromophoric impurities. Area percent from HPLC can be misleading if impurities do not respond to the detector.
Characterization Exhaustive: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), HPLC, Karl Fischer (for water), TGA (for residual solvents), Elemental Analysis.[5]Typically ¹H NMR and HPLC/MS for identity confirmation.Comprehensive characterization provides unequivocal proof of structure and a more complete impurity profile, which is critical for method validation and regulatory submissions.
Documentation Detailed Certificate of Analysis (CoA) with all characterization data, assigned purity, uncertainty, and storage conditions.Basic CoA or technical data sheet with limited data (e.g., a single spectrum or chromatogram).The CoA for a CRM is a legally valid document that underpins the accuracy of all subsequent measurements.
Traceability Metrologically traceable to SI units.Generally not traceable.Traceability is essential for GMP/GLP environments and ensures that results are comparable across different labs and times.
Cost & Availability Higher cost, may require sourcing from specialized suppliers.Lower cost, widely available from general chemical suppliers.[6]The higher cost of a CRM is an investment in data quality and can prevent costly project delays or failures due to inaccurate analytical results.

Workflow for Reference Standard Qualification and Use

The following diagram illustrates the decision-making and experimental process for utilizing a reference standard in a quantitative assay.

G cluster_0 cluster_1 Option A: Procure Certified Reference Material cluster_2 Option B: In-House Qualification cluster_3 start Define Analytical Need procure_crm Source Commercial CRM/Primary Standard start->procure_crm High-stakes analysis (GMP, QC, Clinical) procure_high_purity Procure High-Purity Research Grade Material start->procure_high_purity Early-stage research (non-GMP) review_coa Review Certificate of Analysis (CoA) procure_crm->review_coa verify_id Perform Identity Check (e.g., HPLC Retention Time Match) review_coa->verify_id use_in_assay Use as Standard in Validated Assay verify_id->use_in_assay characterize Comprehensive Characterization (NMR, MS, IR, TGA, Elemental) procure_high_purity->characterize assign_purity Assign Purity Value (Mass Balance or qNMR) characterize->assign_purity assign_purity->use_in_assay final_result Reportable, Traceable Quantitative Result use_in_assay->final_result

Workflow for Reference Standard selection and implementation.

Experimental Protocol: A Stability-Indicating RP-HPLC-UV Method

This protocol describes a robust method for the quantification of 4-Fluorobenzofuran-7-carboxylic acid and the separation of potential process-related impurities or degradants. The method is based on established principles for analyzing aromatic carboxylic acids.[7][8]

Causality Behind Method Choices
  • Reversed-Phase HPLC (RP-HPLC): The analyte is a moderately polar organic molecule, making it ideal for separation on a non-polar stationary phase (C18) with a polar mobile phase.

  • Acidified Mobile Phase: The carboxylic acid moiety requires a low pH mobile phase (e.g., using formic or phosphoric acid) to suppress its ionization (pKa ~3-4). In its neutral, protonated form, the analyte is retained more consistently on the C18 column, resulting in sharp, symmetrical peaks.[9]

  • UV Detection: The benzofuran ring system contains a strong chromophore, allowing for sensitive detection using a UV detector, typically in the range of 254-300 nm.

  • Gradient Elution: A gradient from a highly aqueous mobile phase to a more organic one ensures that both polar impurities and the less polar main analyte are eluted efficiently within a reasonable run time, providing a "stability-indicating" method capable of resolving degradants.[10]

Materials and Reagents
  • Reference Standard: 4-Fluorobenzofuran-7-carboxylic acid (CRM or well-characterized standard).

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q).

  • Acid: Formic Acid (LC-MS Grade) or Phosphoric Acid (HPLC Grade).

  • Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min (20% B), 5-25 min (20% to 80% B), 25-30 min (80% B), 30-31 min (80% to 20% B), 31-35 min (20% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Step-by-Step Protocol
  • Standard Preparation: Accurately weigh ~10 mg of the 4-Fluorobenzofuran-7-carboxylic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to create a 100 µg/mL stock solution. Further dilute this stock to create working standards for the calibration curve (e.g., 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Preparation: Accurately weigh the sample material and dissolve in the diluent to achieve a final concentration within the calibration range (e.g., ~10 µg/mL).

  • System Suitability Test (SST): Before running samples, inject a mid-range standard (e.g., 10 µg/mL) five times. This is a self-validating check of the system's performance.

  • Analysis: Inject the blank (diluent), followed by the calibration standards, and then the samples.

Data Interpretation and System Suitability

To ensure the trustworthiness of the results, the SST must meet predefined criteria based on ICH guidelines.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good chromatographic conditions and no column overload.
Theoretical Plates (N) N > 2000Measures column efficiency and the sharpness of the peak.
Precision (%RSD) %RSD of peak area for 5 replicate injections ≤ 2.0%Demonstrates the precision and reproducibility of the injector and system.

A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of the analyte in the samples is then determined from this curve. The method should be fully validated for linearity, accuracy, precision, and specificity before use in a regulated environment.[11]

Conclusion

The selection of a reference standard is a foundational decision that dictates the quality and reliability of all subsequent analytical data for 4-Fluorobenzofuran-7-carboxylic acid. While a high-purity research-grade material may suffice for exploratory work, the use of a Certified Reference Material is non-negotiable for drug development, quality control, and regulatory settings due to its comprehensive characterization, assigned purity with uncertainty, and metrological traceability. By pairing a high-quality standard with a robust, well-validated analytical method, such as the HPLC-UV protocol detailed here, researchers can ensure their data is accurate, reproducible, and defensible.

References

  • Benchchem. Enhancing the stability of 3-Benzylidene-2-benzofuran-1-one for experimental assays.
  • Benchchem. The Solubility and Stability of 3-Benzylidene-2-benzofuran-1-one: A Technical Guide.
  • BLD Pharm. 1935101-74-8|4,5-Difluorobenzofuran-7-carboxylic acid.
  • ChemicalBook. 4-Fluorobenzofuran.
  • Cimetiere, N., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC.
  • PrepChem.com. Synthesis of benzofuran-7-carboxylic acid.
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Safety Operating Guide

4-Fluorobenzofuran-7-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Objective: To establish a standardized, compliant, and safe disposal protocol for 4-Fluorobenzofuran-7-carboxylic acid (CAS: 1823956-50-8).

Core Directive: This compound is a halogenated organic acid . Unlike non-halogenated organic wastes, it cannot be disposed of via standard fuel blending or simple combustion due to the presence of the fluorine atom. Upon thermal decomposition, it generates hydrogen fluoride (HF), a highly corrosive and toxic gas. Therefore, High-Temperature Incineration with Acid Gas Scrubbing is the only authorized disposal method.

Immediate Action Required:

  • Segregate from non-halogenated solvents and strong oxidizers immediately.

  • Label as "Hazardous Waste - Halogenated Organic Solid."

  • Do NOT discharge into sink drains or municipal trash.

Chemical Identity & Hazard Profile

Accurate identification is the first step in the "Cradle-to-Grave" waste management lifecycle.

Parameter Technical Specification
Chemical Name 4-Fluorobenzofuran-7-carboxylic acid
CAS Number 1823956-50-8
Molecular Formula C₉H₅FO₃
Molecular Weight 180.13 g/mol
Physical State Solid (Powder/Crystalline)
Acidity (pKa) ~3.5 - 4.0 (Estimated based on benzofuran analogs)
Waste Code (RCRA) Not P- or U-listed; classify as D002 (Corrosivity) if pH < 2, otherwise Characteristic Hazardous Waste .

GHS Hazard Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]

  • STOT-SE (Category 3): May cause respiratory irritation.[2]

Pre-Disposal Handling & Segregation

The integrity of the waste stream relies on strict segregation. Mixing this compound with incompatible classes can create immediate exothermic hazards or complicate downstream incineration.

Segregation Rules (The "Never-Mix" List)
  • Strong Oxidizers: (e.g., Perchlorates, Nitric Acid). Risk:[3] Fire/Explosion.[3]

  • Strong Bases: (e.g., Sodium Hydroxide). Risk:[3] Exothermic neutralization generating heat and potentially aerosolizing fluorinated byproducts.

  • Non-Halogenated Solvents: Do not mix with acetone or ethanol waste streams intended for fuel blending. The fluorine content contaminates the fuel value and damages standard incinerators.

Container Specifications
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Liquid Waste (Solutions): Use HDPE carboys. Ensure the cap is vented if there is any risk of ongoing reaction, though this stable acid is unlikely to off-gas under normal storage.

Disposal Workflow: The Core Protocol

This section details the step-by-step actions for disposing of the compound in its different physical states.

Scenario A: Pure Solid Substance (Expired/Surplus)
  • Transfer: Carefully transfer the solid into a dedicated "Halogenated Solid Waste" container.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "4-Fluorobenzofuran-7-carboxylic acid, 95%+"[4]

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Storage: Store in a Satellite Accumulation Area (SAA) until pickup.

  • Disposal Path: The waste contractor will route this to a Rotary Kiln Incinerator operating >1000°C with alkaline scrubbing to neutralize HF gas.

Scenario B: Solutions (HPLC Waste/Mother Liquors)
  • Characterization: Determine the solvent composition.

    • If dissolved in DMSO/Methanol: Classify as "Halogenated Organic Solvent Waste."

    • If dissolved in Aqueous Acid/Base: Adjust pH to 6–8 if permitted by local EHS, or collect as "Aqueous Chemical Waste" with a note on Fluorine content.

  • Segregation: Pour into the Halogenated Solvent carboy (Red can/Yellow safety can with flame arrestor).

    • Critical: Even if the solvent is methanol (non-halogenated), the presence of dissolved 4-Fluorobenzofuran-7-carboxylic acid classifies the entire mixture as halogenated waste.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the original bottle three times with a compatible solvent (e.g., acetone or methanol).

  • Rinsate Disposal: Pour the rinsate into the Halogenated Solvent Waste container.

  • Defacing: Cross out the original label and mark "Empty."

  • Recycling/Trash: Dispose of the glass/plastic bottle in standard lab glass trash, provided no visible residue remains.

Mechanistic Insight: Why Special Incineration?

Researchers often ask why fluorinated compounds require specific waste streams.

The Chemistry of Combustion: When 4-Fluorobenzofuran-7-carboxylic acid is burned, the Carbon-Fluorine (C-F) bond—one of the strongest in organic chemistry—breaks.



The Hazard: The byproduct is Hydrogen Fluoride (HF) .

  • Equipment Damage: HF is intensely corrosive to the refractory lining of standard incinerators and metal exhaust stacks.

  • Environmental Toxicity: Release of HF gas is strictly regulated.

The Solution: Specialized hazardous waste incinerators use Wet Scrubbers (typically spraying caustic soda, NaOH) in the exhaust path to capture HF:



This converts the toxic gas into a neutral salt (Sodium Fluoride) which is captured in the ash/sludge, preventing atmospheric release.

Emergency Response (Spills)

Spill Scenario: Powder Spill on Benchtop

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a N95 dust mask if powder is fine.

  • Containment: Do not dry sweep (creates dust). Cover the spill with a damp paper towel or use an oil-impregnated sweeping compound.

  • Cleanup: Scoop the material into a wide-mouth waste jar.

  • Decontamination: Wipe the surface with a mild soap solution, followed by water.

  • Disposal: Place all cleanup materials (towels, gloves) into the Solid Hazardous Waste bin.

Visualized Decision Matrix

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflow Start Waste: 4-Fluorobenzofuran-7-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid SolidContainer Container: Wide-mouth HDPE Jar Label: 'Halogenated Organic Solid' Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck Incineration DESTINATION: High-Temp Incineration (w/ HF Scrubbing) SolidContainer->Incineration HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolvent Aqueous Aqueous Solution SolventCheck->Aqueous LiquidContainer Container: Safety Carboy Label: 'Halogenated Solvent Waste' HaloSolvent->LiquidContainer NonHaloSolvent->LiquidContainer Contaminated w/ F Aqueous->LiquidContainer If >1% Organic LiquidContainer->Incineration

Caption: Decision matrix for segregating 4-Fluorobenzofuran-7-carboxylic acid waste streams.

References

  • PubChem. (2025).[5][1][6] Benzofuran-7-carboxylic acid (Analogous Compound Safety Data). National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Management of Halogenated Organic Wastes under RCRA. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.